molecular formula C60H100O29 B12378049 11-Oxoisomogroside V

11-Oxoisomogroside V

Cat. No.: B12378049
M. Wt: 1285.4 g/mol
InChI Key: GYNJOGFMTYRQFZ-CUJNAQHJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Oxoisomogroside V is a useful research compound. Its molecular formula is C60H100O29 and its molecular weight is 1285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C60H100O29

Molecular Weight

1285.4 g/mol

IUPAC Name

(3S,8S,9R,10R,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C60H100O29/c1-23(9-13-35(57(4,5)79)87-55-50(89-54-47(77)42(72)38(68)29(20-63)83-54)43(73)39(69)31(85-55)22-80-51-45(75)40(70)36(66)27(18-61)81-51)24-15-16-58(6)32-12-10-25-26(60(32,8)33(65)17-59(24,58)7)11-14-34(56(25,2)3)86-52-48(78)44(74)49(30(21-64)84-52)88-53-46(76)41(71)37(67)28(19-62)82-53/h10,23-24,26-32,34-55,61-64,66-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,34+,35-,36-,37-,38-,39-,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52+,53+,54+,55+,58+,59-,60+/m1/s1

InChI Key

GYNJOGFMTYRQFZ-CUJNAQHJSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(CC(=O)[C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of 11-Oxoisomogroside V from Siraitia grosvenorii: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, isolation, and preliminary characterization of 11-Oxoisomogroside V, a cucurbitane glucoside derived from the fruit of Siraitia grosvenorii (Luo Han Guo). This document provides a comprehensive overview of the experimental protocols for extraction and purification, quantitative data, and the initial biological activity assessment related to the activation of the PGC-1α promoter. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Siraitia grosvenorii, a perennial vine of the Cucurbitaceae family, is a well-known traditional Chinese medicine and is commercially cultivated for its intensely sweet-tasting compounds, primarily mogrosides.[1][2] These triterpenoid glycosides are of significant interest due to their potential as natural, non-caloric sweeteners and their diverse pharmacological activities.[1][3] Recent phytochemical investigations into the crude extract of S. grosvenorii have led to the discovery of several new cucurbitane glucosides, including this compound.[1][4] This compound is structurally related to the highly abundant Mogroside V but possesses an oxidized functional group at the C-11 position.[1][5] Preliminary studies have indicated that this compound exhibits moderate activity in activating the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) promoter, a key regulator of mitochondrial biogenesis and energy metabolism.[6] This guide provides a detailed account of the scientific endeavors that led to the identification and isolation of this novel natural product.

Discovery and Isolation of this compound

The discovery of this compound was the result of systematic phytochemical analysis of the crude extract of S. grosvenorii fruits.[1][4] The isolation procedure involved a multi-step chromatographic process designed to separate the complex mixture of triterpenoid glycosides present in the plant material.

Experimental Protocol: Extraction and Purification

The following protocol is a representative methodology based on established procedures for the isolation of mogrosides from S. grosvenorii.

2.1.1. Plant Material and Extraction

  • Plant Material: Dried fruits of Siraitia grosvenorii.

  • Extraction: The powdered, dried fruits are extracted with a 70% aqueous ethanol solution at an elevated temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the glycosides.[7] The combined extracts are then concentrated under reduced pressure to yield a crude extract.

2.1.2. Chromatographic Purification

The crude extract is subjected to a series of chromatographic separations to isolate this compound.

  • Macroporous Resin Column Chromatography: The crude extract is first fractionated using a macroporous resin column (e.g., D101).[7] The column is washed with water to remove sugars and other polar impurities, followed by elution with a stepwise gradient of ethanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Silica Gel Column Chromatography: Fractions enriched with mogrosides are further purified on a silica gel column. Elution is typically performed with a solvent system of chloroform-methanol-water in varying ratios.

  • Octadecylsilyl (ODS) Column Chromatography: Subsequent purification is carried out on a reverse-phase ODS column, with a mobile phase of methanol-water or acetonitrile-water gradient.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile in water.

G Start Dried S. grosvenorii Fruit Powder Extraction 70% Ethanol Extraction Start->Extraction Concentration Concentration (Crude Extract) Extraction->Concentration Macroporous_Resin Macroporous Resin Chromatography Concentration->Macroporous_Resin Silica_Gel Silica Gel Chromatography Macroporous_Resin->Silica_Gel ODS ODS Chromatography Silica_Gel->ODS Prep_HPLC Preparative HPLC ODS->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product G Start PGC-1α Promoter Activation Compound This compound Start->Compound Mitochondrial_Biogenesis Mitochondrial Biogenesis Start->Mitochondrial_Biogenesis Downstream Effect Cell Transfected Mammalian Cells Compound->Cell Treatment Luciferase_Expression Increased Luciferase Expression Cell->Luciferase_Expression Activation Luminescence Increased Luminescence Luciferase_Expression->Luminescence Measurement

References

An In-depth Technical Guide to 11-Oxoisomogroside V: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxoisomogroside V is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). This compound, along with other mogrosides, contributes to the characteristic sweetness of the fruit extract, which is widely used as a natural, non-caloric sweetener. Beyond its sweetness, this compound has garnered scientific interest for its potential biological activities, including the activation of the transcriptional coactivator PGC-1α, a key regulator of energy metabolism. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and spectroscopic data of this compound, along with detailed experimental protocols for its isolation and characterization.

Chemical Structure and Stereochemistry

This compound possesses a complex molecular architecture, featuring a tetracyclic triterpenoid aglycone, known as mogrol, substituted with five β-D-glucose units. The structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[1][2].

The aglycone is characterized by a cucurbitane skeleton with an oxidized carbonyl group at the C-11 position. The five glucose moieties are attached at two positions on the aglycone: a trisaccharide chain at C-3 and a disaccharide chain at C-24. The complete chemical name for the aglycone is 10α-cucurbit-5-ene-3β,24(R),25-triol-11-one.

The stereochemistry of the glycosidic linkages has been determined to be β for all five glucose units. The connectivity of the sugar chains is as follows:

  • At C-3 of the aglycone: A trisaccharide chain with the structure β-D-glucopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside.

  • At C-24 of the aglycone: A disaccharide chain with the structure β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside.

The molecular formula of this compound is C₆₀H₁₀₀O₂₉, and its molecular weight is 1285.42 g/mol [3].

A two-dimensional representation of the chemical structure is provided below:

G aglycone 11-Oxomogrol Aglycone Glc1 β-D-Glc (C3) aglycone->Glc1 O-glycosidic bond at C3 Glc4 β-D-Glc (C24) aglycone->Glc4 O-glycosidic bond at C24 Glc2 β-D-Glc (C3, 1→2) Glc1->Glc2 1→2 linkage Glc3 β-D-Glc (C3, 1→6) Glc1->Glc3 1→6 linkage Glc5 β-D-Glc (C24, 1→6) Glc4->Glc5 1→6 linkage

Caption: Simplified diagram of this compound structure.

Quantitative Data

The structural elucidation of this compound was heavily reliant on NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as reported in the literature[1][2]. The data were acquired in pyridine-d₅.

Table 1: ¹³C NMR Data for this compound (150 MHz, C₅D₅N)

Positionδc (ppm)Positionδc (ppm)
Aglycone Glc I (at C-3)
138.11'105.7
226.82'83.1
388.93'78.4
439.74'71.8
552.95'78.2
6121.76'69.4
7134.5Glc II (at C-3, 1→2)
848.11''105.2
951.52''75.3
1041.23''78.3
11211.34''71.6
1250.15''78.1
1347.86''62.8
1449.8Glc III (at C-3, 1→6)
1532.11'''104.9
1628.52'''75.2
1745.33'''78.2
1820.14'''71.5
1928.75'''78.0
2036.16'''62.7
2118.9Glc IV (at C-24)
2235.41''''105.9
2329.12''''75.4
2476.93''''78.5
2572.14''''71.9
2630.15''''78.3
2728.96''''69.5
2825.1Glc V (at C-24, 1→6)
2919.81'''''104.8
3025.92'''''75.1
3'''''78.1
4'''''71.4
5'''''77.9
6'''''62.6

Table 2: ¹H NMR Data for this compound (600 MHz, C₅D₅N)

PositionδH (ppm, J in Hz)PositionδH (ppm, J in Hz)
Aglycone Glc I (at C-3)
1.45 m1'4.91 d (7.8)
1.05 m2'4.32 m
2.15 m3'4.15 m
1.85 m4'4.10 m
3.25 dd (11.4, 4.2)5'3.95 m
75.85 br s6'a4.55 m
12β2.85 d (16.2)6'b4.25 m
181.01 sGlc II (at C-3, 1→2)
191.35 s1''5.35 d (7.8)
210.95 d (6.0)Glc III (at C-3, 1→6)
261.51 s1'''4.88 d (7.8)
271.49 sGlc IV (at C-24)
281.25 s1''''4.95 d (7.8)
290.91 sGlc V (at C-24, 1→6)
301.41 s1'''''4.85 d (7.8)

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from the fruits of Siraitia grosvenorii, based on published methods[1][2].

G cluster_extraction Extraction cluster_chromatography Chromatographic Separation start Dried Fruits of Siraitia grosvenorii extraction Extraction with 70% EtOH-H₂O start->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude Extract concentration->crude_extract d101 D101 Macroporous Resin Column Chromatography crude_extract->d101 elution1 Stepwise elution with EtOH-H₂O (e.g., 0%, 30%, 60%, 95%) d101->elution1 fractions Collect Fractions elution1->fractions silica Silica Gel Column Chromatography fractions->silica elution2 Gradient elution (e.g., CHCl₃-MeOH) silica->elution2 prep_hplc Preparative HPLC (C18 column) elution2->prep_hplc elution3 Isocratic or gradient elution (e.g., MeCN-H₂O) prep_hplc->elution3 pure_compound Pure this compound elution3->pure_compound G start Pure this compound hresims HRESIMS start->hresims nmr 1D & 2D NMR Spectroscopy start->nmr mol_formula Molecular Formula hresims->mol_formula structure_fragments Structural Fragments (Aglycone, Sugars) nmr->structure_fragments ¹H, ¹³C, HSQC connectivity Connectivity and Glycosylation Sites nmr->connectivity HMBC stereochem Relative Stereochemistry nmr->stereochem ROESY/NOESY final_structure Complete Structure of this compound mol_formula->final_structure structure_fragments->final_structure connectivity->final_structure stereochem->final_structure

References

The Genesis of Sweetness: A Technical Guide to the Biosynthesis of 11-Oxoisomogroside V in Monk Fruit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 11-Oxoisomogroside V, a potent natural sweetener found in monk fruit (Siraitia grosvenorii). This document details the enzymatic pathway, presents key quantitative data, outlines experimental protocols for pathway elucidation, and provides visual representations of the core biochemical processes.

Introduction: The Molecular Architecture of a Natural Sweetener

Monk fruit, or Siraitia grosvenorii, is renowned for its intensely sweet triterpenoid glycosides known as mogrosides. Among these, this compound is a significant contributor to the fruit's sweet taste profile. The biosynthesis of this complex molecule is a multi-step enzymatic cascade that begins with a common isoprenoid precursor and involves a series of intricate oxidation and glycosylation reactions. Understanding this pathway is paramount for metabolic engineering efforts aimed at enhancing the production of these valuable non-caloric sweeteners and for the development of novel therapeutic agents.

The biosynthesis of mogrosides, including this compound, involves five key families of enzymes: squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450 monooxygenases (CYP450s), and UDP-glucosyltransferases (UGTs).[1][2][3] The pathway can be broadly divided into two major stages: the formation of the aglycone core, mogrol, and its subsequent glycosylation to yield a diverse array of mogrosides.

The Biosynthetic Pathway of this compound

The journey from the fundamental building block of isoprenoids to the complex structure of this compound is a testament to the intricate molecular machinery of monk fruit. The pathway commences with the cyclization of 2,3-oxidosqualene and culminates in a series of specific enzymatic modifications.

Formation of the Cucurbitadienol Skeleton

The biosynthesis initiates with the cyclization of 2,3-oxidosqualene to form the foundational triterpenoid skeleton, cucurbitadienol. This crucial step is catalyzed by the enzyme cucurbitadienol synthase (CS) .[4][5]

Oxidation at the C-11 Position: The Genesis of the "Oxo" Group

A key modification leading to the "oxo" functional group at the 11th carbon is orchestrated by a multifunctional cytochrome P450 enzyme, CYP87D18 . This enzyme catalyzes a two-step oxidation of cucurbitadienol at the C-11 position. The first step involves the hydroxylation of cucurbitadienol to produce 11-hydroxy-cucurbitadienol. Subsequently, CYP87D18 further oxidizes the hydroxyl group to an oxo group, yielding 11-oxo-cucurbitadienol .[6][7] This intermediate is a critical branching point in the pathway leading to 11-oxo-mogrosides.

Further Modifications to Form the Mogrol Aglycone

Following the C-11 oxidation, a series of additional enzymatic reactions, including the action of epoxide hydrolases and other CYP450s, are responsible for further hydroxylations at other positions of the cucurbitadienol backbone to form the aglycone mogrol .[8][9]

Glycosylation Cascade to this compound

The final and diversifying phase of the biosynthesis is a series of glycosylation reactions catalyzed by UDP-glucosyltransferases (UGTs). These enzymes sequentially add glucose moieties to the mogrol backbone. The formation of this compound involves the glycosylation of the 11-oxo-mogrol precursor. Specific UGTs, such as UGT94-289-3, are responsible for the addition of multiple glucose units to generate the final pentaglucosylated structure of this compound.[9][10]

Diagram of the Biosynthesis Pathway of this compound

Biosynthesis_of_11_Oxoisomogroside_V Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Cucurbitadienol Cucurbitadienol Oxidosqualene->Cucurbitadienol CS Hydroxy_Cucurbitadienol 11-Hydroxy-cucurbitadienol Cucurbitadienol->Hydroxy_Cucurbitadienol CYP87D18 Mogrol Mogrol (and other hydroxylations) Cucurbitadienol->Mogrol EPH, other CYPs Oxo_Cucurbitadienol 11-Oxo-cucurbitadienol Hydroxy_Cucurbitadienol->Oxo_Cucurbitadienol CYP87D18 Oxo_Mogrol 11-Oxo-mogrol Oxo_Cucurbitadienol->Oxo_Mogrol EPH, other CYPs Mogroside_Intermediates Mogroside Intermediates Mogrol->Mogroside_Intermediates UGTs Oxo_Mogroside_Intermediates 11-Oxo-mogroside Intermediates Oxo_Mogrol->Oxo_Mogroside_Intermediates UGTs Mogroside_V Mogroside V Mogroside_Intermediates->Mogroside_V UGTs Oxoisomogroside_V This compound Oxo_Mogroside_Intermediates->Oxoisomogroside_V UGTs

Caption: Biosynthetic pathway of this compound.

Quantitative Data Presentation

The efficiency and regulation of the biosynthetic pathway are critical for the accumulation of this compound. The following tables summarize key quantitative data from published literature.

Table 1: Kinetic Parameters of Key UDP-Glucosyltransferases (UGTs) in Mogroside Biosynthesis

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
UGTMS1Mogroside IIE150.3 ± 12.50.12 ± 0.010.0008[1]
UGTMS1-M7Mogroside IIE89.2 ± 7.60.25 ± 0.020.0028[1]

Note: Data for other enzymes in the pathway, such as squalene epoxidase, cucurbitadienol synthase, and CYP450s, are limited in terms of comprehensive kinetic parameters in the public domain.

Table 2: Accumulation of Major Mogrosides During Monk Fruit Development

Days After PollinationMogroside IIE (mg/g DW)Mogroside III (mg/g DW)Siamenoside I (mg/g DW)Mogroside V (mg/g DW)
3410.2 ± 1.52.1 ± 0.40.5 ± 0.11.8 ± 0.3
558.5 ± 1.25.8 ± 0.92.3 ± 0.515.6 ± 2.1
752.1 ± 0.33.2 ± 0.64.5 ± 0.835.2 ± 4.5

Data are representative values compiled from literature and may vary between different monk fruit cultivars and growing conditions.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides an overview of the key experimental protocols.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify individual enzymes of the mogroside biosynthesis pathway for in vitro characterization.

Protocol for Expression in Saccharomyces cerevisiae (Yeast): [11]

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequences of the target genes (e.g., SgCS, CYP87D18, AtCPR1, SgEPH3) with codon optimization for yeast expression.

  • Vector Construction: Clone the synthesized genes into a suitable yeast expression vector, such as the pESC series, under the control of an inducible promoter (e.g., GAL1). For P450 enzymes, co-expression with a cytochrome P450 reductase (CPR), such as from Arabidopsis thaliana (AtCPR1), is essential for activity.

  • Yeast Transformation: Transform the expression constructs into a suitable yeast strain (e.g., BY4741) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Protein Expression: Grow the transformed yeast cells in a selective medium to an appropriate cell density (e.g., OD600 of 0.8-1.0). Induce protein expression by adding galactose to the medium.

  • Microsome Isolation (for membrane-bound enzymes like CYPs and SQE):

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

    • Disrupt the cells using glass beads or a French press.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer.

  • Purification of Soluble Enzymes (e.g., UGTs expressed in E. coli): [1]

    • Clone the UGT gene into an E. coli expression vector with an affinity tag (e.g., His-tag).

    • Transform the vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG.

    • Lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Purify the soluble protein using affinity chromatography (e.g., Ni-NTA agarose).

Experimental Workflow for Heterologous Expression

Heterologous_Expression_Workflow Gene_Synthesis Gene Synthesis & Codon Optimization Vector_Construction Vector Construction Gene_Synthesis->Vector_Construction Transformation Host Transformation (Yeast or E. coli) Vector_Construction->Transformation Protein_Expression Protein Expression (Induction) Transformation->Protein_Expression Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis Purification Purification (Microsome Isolation or Affinity Chromatography) Cell_Lysis->Purification Characterization Enzyme Characterization Purification->Characterization

Caption: Workflow for heterologous expression and purification.

In Vitro Enzyme Assays

Objective: To determine the function and catalytic activity of the purified enzymes.

Protocol for CYP87D18 Activity Assay: [5]

  • Reaction Mixture: Prepare a reaction mixture containing the purified CYP87D18-containing microsomes, the substrate (cucurbitadienol), a NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Extract the products into the organic phase.

  • Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify 11-hydroxy-cucurbitadienol and 11-oxo-cucurbitadienol.

Protocol for UGT Activity Assay: [1]

  • Reaction Mixture: Prepare a reaction mixture containing the purified UGT enzyme, the acceptor substrate (e.g., 11-oxo-mogrol), the sugar donor (UDP-glucose), and a suitable buffer (e.g., Tris-HCl, pH 7.5) with MgCl2.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C).

  • Reaction Termination: Stop the reaction by adding methanol.

  • Analysis: Analyze the products by High-Performance Liquid Chromatography (HPLC) or LC-MS to identify the glycosylated products.

Quantitative Analysis of Mogrosides by LC-MS/MS

Objective: To accurately quantify the levels of this compound and other mogrosides in plant extracts or enzymatic reactions.

Protocol:

  • Sample Preparation:

    • Homogenize the monk fruit tissue in a suitable solvent (e.g., 80% methanol).

    • Extract the mogrosides using ultrasonication or maceration.

    • Centrifuge the extract to remove solid debris.

    • Filter the supernatant through a 0.22 µm filter.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Gradient: A typical gradient might start with a low percentage of B, which is gradually increased to elute the more hydrophobic mogrosides.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

      • MRM Transitions: Select specific precursor-to-product ion transitions for each mogroside to ensure high selectivity and sensitivity. For example, for Mogroside V, a common transition is m/z 1285.6 → 1123.5.

  • Quantification:

    • Prepare a calibration curve using authentic standards of the mogrosides of interest.

    • Calculate the concentration of each mogroside in the sample by comparing its peak area to the calibration curve.

Logical Relationship for LC-MS/MS Quantification

LCMS_Quantification_Logic Sample Monk Fruit Sample Extraction Extraction with 80% Methanol Sample->Extraction Filtration Filtration Extraction->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Logical workflow for LC-MS/MS quantification.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of this compound in monk fruit has provided a molecular roadmap for understanding the production of these valuable natural sweeteners. The identification of key enzymes, particularly the multifunctional CYP450 CYP87D18 and specific UGTs, opens up new avenues for metabolic engineering and synthetic biology approaches to enhance the yield of desired mogrosides. Future research will likely focus on the detailed kinetic characterization of all enzymes in the pathway, the elucidation of the regulatory mechanisms governing gene expression, and the reconstruction of the entire pathway in microbial hosts for sustainable and scalable production. This knowledge will not only impact the food and beverage industry but also has the potential for the development of novel pharmaceuticals based on the diverse biological activities of mogrosides.

References

11-Oxoisomogroside V CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxoisomogroside V is a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). This document provides a comprehensive technical overview of this compound, including its chemical identity, and detailed summaries of its known biological activities. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity

Compound Name This compound
CAS Number 126105-11-1[1]
Molecular Formula C60H100O29
Molecular Weight 1285.42 g/mol
Synonyms 11-oxo-mogroside V
Source Siraitia grosvenorii (Luo Han Guo or Monk Fruit)

Biological Activities

This compound has demonstrated notable biological activities, particularly in the activation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) promoter and as a potent antioxidant.

PGC-1α Promoter Activation

This compound has been shown to activate the transcriptional activity of PGC-1α, a master regulator of mitochondrial biogenesis and energy metabolism. This activity suggests potential therapeutic applications in metabolic disorders.

Table 1: Effect of this compound on PGC-1α Promoter Activity

ConcentrationLuciferase Activity (% of Control)
10 µM133.79%
20 µM143.81%
Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging various reactive oxygen species (ROS). Its efficacy against different ROS and its ability to protect against DNA damage are summarized below.

Table 2: Antioxidant Activity of this compound

AssayEC50 (µg/mL)
Superoxide Anion (O2-) Scavenging4.79
Hydrogen Peroxide (H2O2) Scavenging16.52
Hydroxyl Radical (•OH) Scavenging146.17
•OH-induced DNA Damage Inhibition3.09

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

PGC-1α Promoter Driven Luciferase Reporter Assay

This protocol is based on the methodology described by Niu B, et al. in the Journal of Natural Products (2017).

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a 5% CO2 humidified incubator.

    • Cells are seeded in 96-well plates.

    • Upon reaching 70-80% confluency, cells are co-transfected with a PGC-1α promoter-luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control) using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • After 24 hours of transfection, the medium is replaced with fresh DMEM containing various concentrations of this compound (e.g., 10 µM and 20 µM) or vehicle control.

  • Luciferase Assay:

    • Following a 24-hour incubation with the compound, cells are lysed.

    • Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system on a luminometer.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Antioxidant Activity Assays

The following protocols are based on the methodologies described by Chen W J, et al. in the International Journal of Food Sciences and Nutrition (2007).

  • Superoxide Anion (O2-) Scavenging Assay:

    • The assay is performed using a chemiluminescence method.

    • The reaction mixture contains this compound at various concentrations and a superoxide anion generating system (e.g., hypoxanthine-xanthine oxidase).

    • Luminol is used as a chemiluminescence probe.

    • The reduction in chemiluminescence intensity in the presence of the compound indicates its O2- scavenging activity.

  • Hydrogen Peroxide (H2O2) Scavenging Assay:

    • This assay also utilizes a chemiluminescence method.

    • The reaction mixture includes this compound, hydrogen peroxide, and a catalyst (e.g., horseradish peroxidase).

    • The chemiluminescence generated is measured, and the scavenging activity is determined by the decrease in signal.

  • Hydroxyl Radical (•OH) Scavenging Assay:

    • A Fenton reaction-based system is used to generate hydroxyl radicals.

    • The reaction mixture contains this compound, FeSO4, EDTA, H2O2, and a suitable probe.

    • The ability of the compound to scavenge •OH is quantified by measuring the inhibition of the probe's degradation or a colorimetric reaction.

  • •OH-induced DNA Damage Inhibition Assay:

    • Plasmid DNA is exposed to hydroxyl radicals generated by a Fenton reaction in the presence and absence of this compound.

    • The protective effect of the compound is assessed by analyzing the integrity of the plasmid DNA using agarose gel electrophoresis. The conversion of supercoiled DNA to nicked or linear forms indicates damage.

Signaling Pathway and Experimental Workflow Diagrams

PGC1a_Signaling_Pathway cluster_stimuli External Stimuli cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors cluster_outcomes Biological Outcomes 11_Oxoisomogroside_V This compound Other_Stimuli Exercise, Cold, Fasting AMPK AMPK Other_Stimuli->AMPK SIRT1 SIRT1 Other_Stimuli->SIRT1 p38_MAPK p38 MAPK Other_Stimuli->p38_MAPK PGC1a PGC-1α AMPK->PGC1a Activates SIRT1->PGC1a Deacetylates (Activates) p38_MAPK->PGC1a Activates NRF1_2 NRF-1, NRF-2 PGC1a->NRF1_2 ERRa ERRα PGC1a->ERRa PPARs PPARs PGC1a->PPARs Antioxidant_Defense Antioxidant Defense PGC1a->Antioxidant_Defense TFAM TFAM NRF1_2->TFAM Fatty_Acid_Oxidation Fatty Acid Oxidation PPARs->Fatty_Acid_Oxidation Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis

Caption: PGC-1α Signaling Pathway Activation.

Luciferase_Assay_Workflow Transfection Co-transfect with PGC-1α-luc and Renilla-luc plasmids Incubation1 Incubate for 24 hours Transfection->Incubation1 Treatment Treat cells with This compound or vehicle Incubation1->Treatment Incubation2 Incubate for 24 hours Treatment->Incubation2 Lysis Lyse cells Incubation2->Lysis Measurement Measure Firefly and Renilla luciferase activity Lysis->Measurement Analysis Normalize Firefly to Renilla activity and calculate fold change Measurement->Analysis End End: Report PGC-1α promoter activity Analysis->End

Caption: Luciferase Reporter Assay Workflow.

References

Unveiling the Bitter Truth: A Technical Guide to the Natural Abundance of 11-Oxoisomogroside V in Siraitia grosvenorii Cultivars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural abundance of 11-Oxoisomogroside V, a bitter-tasting cucurbitane-type triterpenoid glycoside, across different cultivars of Siraitia grosvenorii (monk fruit). While the sweet mogrosides, particularly Mogroside V, have garnered significant attention for their use as natural, non-caloric sweeteners, the profile of other, non-sweet mogrosides like this compound is of increasing interest for understanding the overall phytochemical composition and potential bioactivity of monk fruit extracts. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for analysis, and a visualization of the biosynthetic context of this compound.

Quantitative Abundance of this compound

The concentration of this compound in Siraitia grosvenorii is influenced by various factors, including the specific cultivar, processing methods, and post-harvest handling. While direct comparative studies across a wide range of named cultivars are limited in the currently available scientific literature, existing research provides valuable insights into its variable abundance.

A study on a mogroside extract (MGE) reported the content of 11-O-mogroside V to be 7.34 ± 0.16 g per 100 g of the extract [1]. This indicates that this compound can be a significant component of processed monk fruit extracts.

Processing techniques have a notable impact on the final concentration of this compound. Research has shown that monk fruits dried at low temperatures exhibit much higher levels of 11-oxo-mogroside V compared to those processed using traditional hot-air drying methods. This suggests that enzymatic or heat-labile degradation pathways may affect its concentration during post-harvest processing.

Furthermore, the stability of this compound during storage has been investigated. One study indicated that the content of 11-oxo-mogroside V remained unchanged in fresh fruits after 14 days of storage at room temperature.

While a comprehensive, cultivar-specific comparison remains an area for further research, the analysis of different batches of monk fruit from various suppliers suggests a degree of natural variation in the content of this compound.

Table 1: Reported Quantitative Data for this compound in Siraitia grosvenorii

Sample TypeCultivar/BatchConcentrationAnalytical MethodReference
Mogroside ExtractNot Specified7.34 ± 0.16 g/100g HPLC[1]
Cell Suspension Culture (from mesocarp callus)Not Specified0.68 mg/g DWUPLC–PDA–ESI-Q-TOF-MS
Dried FruitNot SpecifiedHigher in low-temperature vs. hot-air dryingHPTLC
Fresh FruitNot SpecifiedStable over 14 days of storageHPLC

DW: Dry Weight

Experimental Protocols for Quantification

The accurate quantification of this compound requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most common and reliable techniques.

Sample Preparation: Extraction of Mogrosides

A generalized protocol for the extraction of mogrosides from Siraitia grosvenorii fruit powder is as follows:

  • Sample Pulverization: Dried fruit material is pulverized to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered sample is extracted with an aqueous ethanol solution (typically 50-80%) using methods such as sonication or reflux extraction.

  • Solid-Phase Extraction (SPE) Cleanup: The crude extract is often passed through a macroporous resin column (e.g., D101) to remove impurities. The column is washed with water, and the mogrosides are subsequently eluted with a higher concentration of ethanol.

  • Concentration: The eluate containing the mogrosides is concentrated under reduced pressure to obtain the final extract for analysis.

UPLC-MS/MS for Simultaneous Quantification of Mogrosides

A validated UPLC-ESI-MS/MS method for the simultaneous quantification of eight major mogrosides, including this compound, has been reported.

  • Chromatographic System: Waters ACQUITY UPLC system.

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each mogroside to ensure selectivity and sensitivity. For this compound, the specific m/z transitions would be optimized based on a pure standard.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and high-throughput alternative for the analysis of mogrosides.

  • Stationary Phase: HPTLC silica gel 60 plates.

  • Mobile Phase: A mixture of solvents such as ethyl acetate, ethanol, and water in an optimized ratio.

  • Detection: The plate is derivatized with a spray reagent (e.g., 10% sulfuric acid in ethanol) and heated to visualize the spots. Densitometric scanning is used for quantification.

Biosynthetic Pathway Context

This compound is a derivative of Mogroside V, a key sweet compound in monk fruit. The biosynthesis of mogrosides originates from the cyclization of 2,3-oxidosqualene to form the cucurbitadienol skeleton. A crucial step in the formation of 11-oxo compounds is the oxidation at the C-11 position of the cucurbitadienol backbone. This reaction is catalyzed by a specific cytochrome P450 monooxygenase, identified as CYP87D18 . This enzyme is responsible for the hydroxylation at C-11, which can be further oxidized to a keto group, leading to the formation of 11-oxo-cucurbitadienol. Subsequent glycosylation steps, involving various UDP-glucosyltransferases (UGTs), attach sugar moieties to the aglycone to produce the diverse range of mogrosides, including this compound.

Mogroside_Biosynthesis_Context cluster_backbone Triterpenoid Backbone Synthesis cluster_oxidation C-11 Oxidation cluster_glycosylation Glycosylation 2_3_Oxidosqualene 2_3_Oxidosqualene Cucurbitadienol Cucurbitadienol 2_3_Oxidosqualene->Cucurbitadienol Cucurbitadienol Synthase 11_hydroxy_cucurbitadienol 11_hydroxy_cucurbitadienol Cucurbitadienol->11_hydroxy_cucurbitadienol CYP87D18 Mogrol Mogrol Cucurbitadienol->Mogrol Hydroxylation (C3, C24, C25) 11_oxo_cucurbitadienol 11_oxo_cucurbitadienol 11_hydroxy_cucurbitadienol->11_oxo_cucurbitadienol CYP87D18 (Oxidation) 11_Oxomogrol 11_Oxomogrol 11_oxo_cucurbitadienol->11_Oxomogrol Hydroxylation Mogroside_V Mogroside_V Mogrol->Mogroside_V UGTs 11_Oxoisomogroside_V 11_Oxoisomogroside_V 11_Oxomogrol->11_Oxoisomogroside_V UGTs

Caption: Simplified biosynthetic pathway leading to Mogroside V and this compound.

Conclusion and Future Perspectives

The natural abundance of this compound in Siraitia grosvenorii is a variable trait influenced by genetics, processing, and storage. While current literature provides a foundational understanding of its presence and methods for its quantification, a significant knowledge gap exists regarding its specific distribution across different commercial and wild cultivars. Future research should focus on a systematic, comparative analysis of the complete mogroside profiles, including the bitter-tasting compounds, in a broader range of named Siraitia grosvenorii cultivars. Such studies would not only contribute to a more comprehensive quality control of monk fruit products but also open avenues for exploring the potential biological activities of these less-studied mogrosides, which could be of significant interest to the pharmaceutical and drug development industries. The detailed experimental protocols provided herein offer a robust starting point for researchers aiming to undertake such investigations.

References

Unveiling the Bioactivity of 11-Oxoisomogroside V and its Potential Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxoisomogroside V, a cucurbitane glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), has emerged as a molecule of interest in the field of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound and explores the potential for its derivatives as therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes known signaling pathways to facilitate further research and development.

Biological Activity of this compound

The primary reported biological activity of this compound is its ability to activate the transcriptional activity of Peroxisome Proliferator-Activated Receptor-gamma Coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and cellular energy metabolism.

Quantitative Data: PGC-1α Activation

The activation of the PGC-1α promoter by this compound has been quantified using a luciferase reporter assay. The results demonstrate a dose-dependent increase in PGC-1α promoter activity.

CompoundConcentrationPGC-1α Promoter Activity (Luciferase Activity %)
This compound10 µM133.79%
This compound20 µM143.81%

Potential Therapeutic Applications and Derivatives

While specific data on the anti-inflammatory and anti-cancer activities of this compound are not yet available in the form of IC50 or EC50 values, the known functions of PGC-1α suggest potential therapeutic applications in metabolic diseases, neurodegenerative disorders, and conditions associated with mitochondrial dysfunction.

The development of derivatives of this compound represents a promising avenue for enhancing its potency, selectivity, and pharmacokinetic properties. Synthetic modifications could target various positions of the aglycone or the sugar moieties to explore structure-activity relationships (SAR) for different biological targets. As of the latest literature review, specific studies on the synthesis and biological evaluation of this compound derivatives have not been published.

Experimental Protocols

PGC-1α Promoter-Driven Luciferase Reporter Assay

This assay is fundamental to quantifying the activation of PGC-1α by this compound.

Objective: To measure the transcriptional activation of the PGC-1α promoter in response to treatment with this compound.

Principle: A reporter vector containing the firefly luciferase gene under the control of the PGC-1α promoter is transfected into a suitable host cell line. The cells are then treated with the test compound. If the compound activates the PGC-1α promoter, it will drive the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of promoter activation.

Materials:

  • HEK293T cells (or other suitable cell line)

  • PGC-1α promoter-luciferase reporter construct

  • Control vector (e.g., pRL-TK Renilla luciferase vector for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PGC-1α promoter-luciferase reporter construct and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 24 hours to allow for expression of the reporter genes.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM and 20 µM) or vehicle control.

  • Incubation: Incubate the cells for another 24-48 hours.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as a percentage of the vehicle control.

Signaling Pathways and Visualizations

PGC-1α Signaling Pathway

The activation of PGC-1α by this compound initiates a cascade of downstream events that regulate cellular metabolism and mitochondrial function. The precise upstream signaling molecules that are directly modulated by this compound to activate PGC-1α are yet to be fully elucidated. The following diagram illustrates the general PGC-1α signaling pathway.

PGC1a_Signaling_Pathway cluster_stimuli External Stimuli cluster_upstream Upstream Regulators cluster_core Core Regulator cluster_downstream Downstream Effects Exercise Exercise AMPK AMPK Exercise->AMPK Cold Cold p38_MAPK p38 MAPK Cold->p38_MAPK Fasting Fasting SIRT1 SIRT1 Fasting->SIRT1 PGC1a PGC-1α AMPK->PGC1a SIRT1->PGC1a p38_MAPK->PGC1a Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Fatty_Acid_Ox Fatty Acid Oxidation PGC1a->Fatty_Acid_Ox Gluconeogenesis Gluconeogenesis PGC1a->Gluconeogenesis Antioxidant_Defense Antioxidant Defense PGC1a->Antioxidant_Defense OxoisomogrosideV This compound OxoisomogrosideV->PGC1a Activates

Caption: General PGC-1α signaling pathway activated by various stimuli.

Experimental Workflow: PGC-1α Luciferase Assay

The following diagram outlines the key steps in the experimental workflow for assessing PGC-1α promoter activity.

Luciferase_Assay_Workflow start Start cell_seeding Seed HEK293T cells in 96-well plate start->cell_seeding transfection Co-transfect with PGC-1α-luc & pRL-TK vectors cell_seeding->transfection incubation1 Incubate for 24h transfection->incubation1 treatment Treat with this compound or Vehicle Control incubation1->treatment incubation2 Incubate for 24-48h treatment->incubation2 cell_lysis Lyse cells incubation2->cell_lysis luminometry Measure Firefly & Renilla Luciferase Activity cell_lysis->luminometry data_analysis Normalize Firefly to Renilla and calculate % activation luminometry->data_analysis end End data_analysis->end

Caption: Experimental workflow for the PGC-1α luciferase reporter assay.

Conclusion and Future Directions

This compound demonstrates clear activity as a PGC-1α activator. This foundational data opens up numerous avenues for future research. Key areas for further investigation include:

  • Broad Biological Screening: Conducting comprehensive in vitro assays to determine the anti-inflammatory, anti-cancer, and other biological activities of this compound and quantifying these effects with IC50 and EC50 values.

  • Derivative Synthesis and SAR Studies: Synthesizing a library of this compound derivatives and systematically evaluating their biological activities to establish structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanism by which this compound activates PGC-1α, including the identification of direct binding partners and upstream signaling pathways.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound and its promising derivatives in relevant animal models of metabolic and other diseases.

This technical guide serves as a starting point for researchers and drug developers interested in the therapeutic potential of this compound. The provided data and protocols are intended to facilitate the design of future studies aimed at fully characterizing the bioactivity of this intriguing natural product and its derivatives.

The Anti-Inflammatory Mechanism of Mogroside V in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, dedicated research elucidating the specific mechanism of action for 11-Oxoisomogroside V in cellular models remains limited in publicly accessible scientific literature. However, extensive studies on its parent compound, Mogroside V, offer significant insights into its potential anti-inflammatory and cytoprotective pathways. This guide provides a comprehensive overview of the mechanism of action of Mogroside V, which is anticipated to share key mechanistic pathways with this compound due to structural similarities. The following data, protocols, and pathways are based on published research on Mogroside V.

Executive Summary

Mogroside V, a principal active triterpenoid saponin from Siraitia grosvenorii, has demonstrated potent anti-inflammatory properties in various cellular models. The core mechanism of action revolves around the dual modulation of two critical signaling pathways: the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the cytoprotective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This dual action effectively suppresses the production of inflammatory mediators while concurrently enhancing the cellular antioxidant defense systems. This guide details the experimental evidence, protocols, and signaling cascades associated with Mogroside V's bioactivity.

Core Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

Mogroside V exerts its anti-inflammatory effects primarily by suppressing the activation of the NF-κB pathway, a central regulator of the inflammatory response. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 and BV-2 microglia), Mogroside V has been shown to inhibit key steps in this cascade. The proposed mechanism involves the inhibition of Toll-like receptor 4 (TLR4) and Myeloid differentiation primary response 88 (MyD88), leading to a downstream reduction in the phosphorylation of IκBα and the p65 subunit of NF-κB.[1] This prevents the nuclear translocation of p65, thereby inhibiting the transcription of pro-inflammatory genes.

Activation of the Nrf2 Signaling Pathway

Concurrently, Mogroside V activates the Nrf2 signaling pathway, the master regulator of the cellular antioxidant response.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Mogroside V is thought to induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of Mogroside V in cellular models based on published literature.

Table 1: Effect of Mogroside V on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglia

ParameterConcentration of Mogroside V (µM)OutcomeReference
TNF-α Production6.25, 12.5, 25Dose-dependent reduction[1]
IL-1β Production6.25, 12.5, 25Dose-dependent reduction[1]
IL-6 Production6.25, 12.5, 25Dose-dependent reduction[1]
iNOS Protein Expression6.25, 12.5, 25Dose-dependent reduction[1]
COX-2 Protein Expression6.25, 12.5, 25Dose-dependent reduction[1]

Table 2: Effect of Mogroside V on NF-κB and Nrf2 Signaling Pathway Components in LPS-stimulated BV-2 Microglia

ProteinConcentration of Mogroside V (µM)EffectReference
p-p656.25, 12.5, 25Dose-dependent decrease[1]
p-IκBα6.25, 12.5, 25Dose-dependent decrease[1]
Nuclear Nrf26.25, 12.5, 25Dose-dependent increase[1]
HO-16.25, 12.5, 25Dose-dependent increase[1]
NQO16.25, 12.5, 25Dose-dependent increase[1]

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 or murine microglia cell line BV-2.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: Cells are pre-treated with various concentrations of Mogroside V (e.g., 0, 6.25, 12.5, 25 µM) for 2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 1 hour for signaling protein analysis, 24 hours for cytokine analysis).[1]

Western Blot Analysis
  • Objective: To quantify the expression levels of key proteins in the NF-κB and Nrf2 pathways.

  • Procedure:

    • Following treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p-IκBα, Nrf2, HO-1, β-actin).

    • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Cell culture supernatants are collected after the treatment period.

    • The concentrations of cytokines are determined using commercially available ELISA kits according to the manufacturer's instructions.

    • The absorbance is measured at 450 nm using a microplate reader.

Signaling Pathway and Workflow Visualizations

Experimental Workflow for Assessing Anti-Inflammatory Activity

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture RAW 264.7 or BV-2 Cell Culture seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with Mogroside V (e.g., 0-25 µM, 2h) seeding->pretreatment stimulation Stimulate with LPS (e.g., 1 µg/mL) pretreatment->stimulation elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) stimulation->elisa Supernatant western_blot Western Blot for Proteins (NF-κB & Nrf2 pathways) stimulation->western_blot Cell Lysate NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Genes Transcription MogV Mogroside V MogV->TLR4 inhibits MogV->MyD88 MogV->IKK Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MogV Mogroside V Keap1 Keap1 MogV->Keap1 inhibits binding Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription

References

The Pharmacological Potential of 11-Oxoisomogroside V: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxoisomogroside V, a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), has emerged as a compound of interest for its significant antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacological potential of this compound, with a primary focus on its antioxidant activity. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows to support further research and development efforts. While the primary focus of existing research has been on its antioxidant capacity, the broader therapeutic potential of related compounds from Siraitia grosvenorii suggests that this compound may possess other beneficial bioactivities, although specific data remains limited.

Introduction

Siraitia grosvenorii, a perennial vine native to Southern China, has a long history of use in traditional medicine and as a natural sweetener. The primary bioactive constituents of its fruit are mogrosides, a class of triterpenoid glycosides. Among these, this compound has been identified and investigated for its potential health benefits. This guide synthesizes the available scientific literature on this compound, presenting its known pharmacological effects and the experimental basis for these findings.

Pharmacological Properties

The most well-documented pharmacological property of this compound is its potent antioxidant activity. It has demonstrated significant efficacy in scavenging various reactive oxygen species (ROS) and protecting against oxidative damage.

Antioxidant Activity

In vitro studies have quantified the ability of this compound to neutralize key ROS, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). Furthermore, its protective effects against ROS-induced macromolecular damage, specifically DNA damage, have been evaluated.

Table 1: In Vitro Antioxidant Activity of this compound

ParameterEC₅₀ (µg/mL)Reference
Superoxide Anion (O₂⁻) Scavenging Effect4.79[1]
Hydrogen Peroxide (H₂O₂) Scavenging Effect16.52[1]
Hydroxyl Radical (•OH) Scavenging Effect146.17[1]
Inhibition of •OH-induced DNA Damage3.09[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies employed to determine the antioxidant capacity of 1-Oxoisomogroside V. These protocols are based on standard chemiluminescence assays.

Superoxide Anion (O₂⁻) Scavenging Activity Assay

This assay assesses the ability of a compound to scavenge superoxide radicals, which can be generated by systems such as xanthine/xanthine oxidase and detected by a chemiluminescent probe like luminol or lucigenin.

Principle: The enzymatic reaction of xanthine and xanthine oxidase produces superoxide anions. In the presence of a chemiluminescent probe, these radicals generate a light signal that can be measured. A decrease in the chemiluminescence intensity in the presence of the test compound indicates superoxide scavenging activity.

Generalized Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), xanthine, and the chemiluminescent probe.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding xanthine oxidase.

  • Immediately measure the chemiluminescence intensity using a luminometer.

  • A control reaction is performed without the test compound.

  • The percentage of scavenging activity is calculated using the formula: [(Control Luminescence - Sample Luminescence) / Control Luminescence] x 100.

  • The EC₅₀ value is determined by plotting the scavenging percentage against the concentration of this compound.

Hydrogen Peroxide (H₂O₂) Scavenging Activity Assay

This assay evaluates the capacity of a compound to neutralize hydrogen peroxide, often detected via a chemiluminescence reaction catalyzed by a peroxidase.

Principle: In the presence of a catalyst like horseradish peroxidase (HRP), hydrogen peroxide can oxidize a chemiluminescent substrate (e.g., luminol), producing light. A compound with H₂O₂ scavenging activity will reduce the amount of H₂O₂ available for the reaction, leading to a decrease in light emission.

Generalized Protocol:

  • Prepare a reaction mixture containing a buffer, the chemiluminescent substrate, and HRP.

  • Add different concentrations of this compound to the mixture.

  • Add a known concentration of hydrogen peroxide to initiate the reaction.

  • Measure the resulting chemiluminescence with a luminometer.

  • A control is run without the test compound.

  • Calculate the scavenging percentage as described for the superoxide anion assay.

  • Determine the EC₅₀ value from the dose-response curve.

Hydroxyl Radical (•OH) Scavenging Activity Assay

This assay measures the ability of a compound to scavenge highly reactive hydroxyl radicals, which can be generated through the Fenton reaction (Fe²⁺ + H₂O₂).

Principle: Hydroxyl radicals generated by the Fenton reaction can be detected by their reaction with a chemiluminescent probe. A scavenger compound will compete with the probe for the hydroxyl radicals, resulting in a diminished light signal.

Generalized Protocol:

  • Create a reaction mixture containing a buffer, a ferrous salt (e.g., FeSO₄), and a chemiluminescent probe.

  • Introduce varying concentrations of this compound.

  • Start the reaction by adding hydrogen peroxide.

  • Measure the chemiluminescence intensity immediately.

  • A control reaction is performed in the absence of the test compound.

  • Calculate the scavenging percentage and the EC₅₀ value as previously described.

Inhibition of Hydroxyl Radical-Induced DNA Damage Assay

This assay assesses the protective effect of a compound against DNA damage caused by hydroxyl radicals.

Principle: Hydroxyl radicals can induce strand breaks in plasmid DNA. This damage can be visualized and quantified by agarose gel electrophoresis. Undamaged supercoiled plasmid DNA migrates faster than the damaged open-circular or linear forms. A protective compound will reduce the extent of DNA strand breaks.

Generalized Protocol:

  • Prepare a reaction mixture containing plasmid DNA in a suitable buffer.

  • Add varying concentrations of this compound.

  • Induce DNA damage by adding a hydroxyl radical generating system (e.g., Fenton reagents).

  • Incubate the mixture for a specific period.

  • Stop the reaction and analyze the DNA forms by agarose gel electrophoresis.

  • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled DNA band to determine the percentage of protection.

  • Calculate the EC₅₀ value for the inhibition of DNA damage.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (e.g., DNA, Lipids, Proteins) ROS->CellularDamage Causes Antioxidant This compound Neutralization Neutralization Antioxidant->Neutralization Acts as Neutralization->ROS Scavenges

Caption: Antioxidant Mechanism of this compound.

cluster_prep Sample Preparation cluster_assay Chemiluminescence Assay cluster_analysis Data Analysis Compound This compound (Varying Concentrations) ReactionMix Reaction Mixture (Buffer, ROS Source, Probe) Compound->ReactionMix Measurement Measure Chemiluminescence (Luminometer) ReactionMix->Measurement Calculation Calculate Scavenging % Measurement->Calculation EC50 Determine EC₅₀ Calculation->EC50

Caption: General Workflow for Antioxidant Activity Assay.

Other Potential Pharmacological Activities

While robust quantitative data for this compound is currently centered on its antioxidant effects, preliminary studies on extracts of Siraitia grosvenorii and related mogrosides suggest potential for other pharmacological activities, including:

  • Anti-inflammatory Effects: Some studies on mogrosides have indicated an ability to modulate inflammatory pathways. However, specific data on the anti-inflammatory activity of this compound is not yet available.

  • Anti-tumor Activity: Research into other mogrosides has explored their potential to inhibit the growth of certain cancer cell lines. Further investigation is required to determine if this compound shares these properties.

It is important to note that these areas require dedicated research to establish the specific effects and mechanisms of action of this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a potent antioxidant compound. The available data strongly supports its ability to scavenge multiple reactive oxygen species and protect against oxidative DNA damage. This suggests its potential application in the development of nutraceuticals, functional foods, and therapeutic agents aimed at mitigating oxidative stress-related conditions.

Future research should focus on:

  • Elucidating the precise molecular mechanisms underlying its antioxidant activity.

  • Investigating its potential anti-inflammatory and anti-tumor properties through dedicated in vitro and in vivo studies.

  • Evaluating its bioavailability, pharmacokinetics, and safety profile in preclinical models.

A deeper understanding of the pharmacological potential of this compound will be crucial for translating its promising in vitro antioxidant activity into tangible health benefits.

References

In Vitro Metabolism of 11-Oxoisomogroside V by Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxoisomogroside V is a cucurbitane glycoside, a class of compounds found in various plants and known for their diverse biological activities. As with many orally ingested natural products, the bioavailability and pharmacological effects of this compound are significantly influenced by its metabolism by the gut microbiota. The trillions of microorganisms residing in the human gastrointestinal tract possess a vast enzymatic machinery capable of transforming complex molecules that are otherwise indigestible by human enzymes. Understanding the in vitro metabolism of this compound is a critical step in elucidating its mechanism of action, identifying its active metabolites, and assessing its potential as a therapeutic agent.

This technical guide provides a comprehensive overview of the in vitro metabolism of this compound by gut microbiota. It details the putative metabolic pathways, outlines standardized experimental protocols for studying its biotransformation, and presents a framework for the quantitative analysis of its metabolites.

Putative Metabolic Pathway of this compound

The metabolism of this compound by gut microbiota is believed to proceed primarily through sequential deglycosylation, a common biotransformation pathway for glycosides. This process involves the stepwise removal of sugar moieties by various microbial glycosidases, leading to the formation of a series of metabolites with potentially altered biological activities. While specific studies on this compound are limited, the metabolic fate of the closely related compound, Mogroside V, provides a strong model for its biotransformation. The proposed metabolic pathway involves the hydrolysis of glycosidic bonds, ultimately yielding the aglycone, mogrol. It is hypothesized that this compound follows a similar deglycosylation cascade.

A This compound B 11-Oxomogroside IV A->B - Glucose C 11-Oxomogroside III B->C - Glucose D 11-Oxomogroside IIE C->D - Glucose E 11-Oxomogrol D->E - Glucose cluster_0 Sample Preparation cluster_1 In Vitro Fermentation cluster_2 Sample Processing cluster_3 Analysis A Fecal Sample Collection B Fecal Slurry Preparation A->B C Anaerobic Incubation with this compound B->C D Time-Point Sampling C->D E Quenching and Centrifugation D->E F Supernatant Collection E->F G LC-MS/MS Analysis F->G H Data Interpretation G->H

Methodological & Application

Application Note: Quantitative Analysis of 11-Oxoisomogroside V and Other Mogrosides by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the simultaneous quantification of 11-Oxoisomogroside V and other key mogrosides from Siraitia grosvenorii (monk fruit) extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Mogrosides, particularly Mogroside V and its derivatives like this compound, are of significant interest due to their intense sweetness and potential pharmacological activities, including anti-inflammatory and neuroprotective effects.[1][2][3] The described methodology is sensitive, selective, and suitable for high-throughput analysis in various matrices, including natural product extracts and biological samples.

Introduction

Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine native to southern China cultivated for its intensely sweet fruit.[4] The sweetness is attributed to a group of triterpene glycosides known as mogrosides.[4] Among these, Mogroside V is the most abundant and is estimated to be 250 to 425 times sweeter than sucrose.[3][5] Its oxidized form, this compound, along with other mogrosides such as Siamenoside I, Mogroside III, and Mogroside IV, also contribute to the overall sweetness profile and possess various biological activities.[1][3]

Accurate and sensitive quantification of these individual mogrosides is crucial for quality control of monk fruit extracts, understanding their synergistic effects, and for pharmacokinetic studies in drug development.[6][7] LC-MS/MS offers the necessary selectivity and sensitivity for analyzing these structurally similar compounds, often in complex matrices. This document outlines a robust LC-MS/MS method for the analysis of this compound and other mogrosides.

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the extraction of mogrosides from dried monk fruit powder. Modifications may be necessary for other matrices such as plasma or cell culture.

Materials:

  • Dried and powdered Siraitia grosvenorii fruit

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the dried monk fruit powder into a 50 mL centrifuge tube.

  • Add 25 mL of 80:20 (v/v) methanol/water solution.

  • Vortex the mixture for 2 minutes to ensure thorough wetting of the powder.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the suspension at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis. For plasma samples, a protein precipitation step with methanol is required.[6][7]

LC-MS/MS Instrumentation and Conditions

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Liquid Chromatography Parameters:

Parameter Condition
Column Shiseido Capcell Pak UG120 C18 (2.0 x 50mm, 3.0µm) or equivalent
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Isocratic elution with 60:40 (v/v) Methanol:Water[6][7]
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Run Time | 7.0 minutes[7] |

Mass Spectrometry Parameters:

Parameter Condition
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Selected Reaction Monitoring (SRM)
Ion Spray Voltage -4000 V
Source Temperature 500°C

| Collision Gas | High |

SRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z)
Mogroside V 1285.6 1123.7
This compound Not specified in search results Not specified in search results
Mogroside IV Not specified in search results Not specified in search results
Siamenoside I Not specified in search results Not specified in search results

| Mogroside III | Not specified in search results | Not specified in search results |

Note: The SRM transitions for this compound and other mogrosides need to be optimized based on direct infusion of analytical standards. A study on the pharmacokinetic of mogroside V used polygalasaponin F as an internal standard (IS) with an SRM transition of m/z 1089.6 → 649.6.[6]

Quantitative Data Summary

The following tables summarize the quantitative performance of a typical LC-MS/MS method for mogroside analysis.

Table 1: Calibration Curve and Linearity for Mogroside V

Analyte Linear Range (ng/mL) Correlation Coefficient (r²)
Mogroside V 96.0 - 96,000 ≥ 0.995

Data adapted from a pharmacokinetic study of Mogroside V in rat plasma.[6]

Table 2: Precision and Accuracy for Mogroside V Quantification

QC Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Low <10.1 <10.1 91.3 - 95.7
Medium <10.1 <10.1 91.3 - 95.7
High <10.1 <10.1 91.3 - 95.7

Data represents typical values from a validated method.[6][7]

Table 3: Recovery and Matrix Effect for Mogroside V in Plasma

Analyte Mean Recovery (%) Matrix Effect (%)
Mogroside V 91.3 - 95.7 98.2 - 105.0

Data from a study in rat plasma.[6][7]

Table 4: Limit of Quantification (LOQ) for Mogroside V

Analyte LOQ (ng/mL)
Mogroside V 96.0

Determined in rat plasma.[6][7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Dried Monk Fruit Powder extraction Ultrasound-Assisted Extraction (80% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms Mass Spectrometry (ESI-, SRM Mode) hplc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: Workflow for Mogroside Analysis.

mogroside_biosynthesis squalene Squalene cucurbitadienol Cucurbitadienol squalene->cucurbitadienol Multiple Steps mogrol Mogrol cucurbitadienol->mogrol mogroside_iie Mogroside IIE mogrol->mogroside_iie Glycosylation mogroside_iii Mogroside III mogroside_iie->mogroside_iii mogroside_v Mogroside V mogroside_iii->mogroside_v Glycosylation oxomogroside_v This compound mogroside_v->oxomogroside_v Oxidation

Caption: Simplified Mogroside Biosynthetic Pathway.

Conclusion

The LC-MS/MS method detailed in this application note is a reliable and robust tool for the quantitative analysis of this compound and other mogrosides in various samples. The high sensitivity and selectivity of the SRM mode allow for accurate measurements even at low concentrations, making it suitable for quality control, pharmacokinetic studies, and other research applications. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, food science, and drug development.

References

Application Note: Structural Elucidation of 11-Oxoisomogroside V using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxoisomogroside V is a cucurbitane-type triterpenoid saponin isolated from the fruit of Siraitia grosvenorii (Luo Han Guo).[1][2][3] As a member of the mogroside family, it is of significant interest for its potential pharmacological activities and as a natural high-intensity sweetener. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex natural products.[4] This application note provides a detailed protocol for the structural characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Abstract

This document outlines the comprehensive methodology for the structural determination of this compound. The protocol includes sample preparation, and the acquisition and analysis of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra. The presented data, including chemical shifts and key correlations, provide a complete spectral assignment for the molecule.

Experimental Protocols

Sample Preparation
  • Compound Isolation: this compound is typically isolated from the crude extract of Siraitia grosvenorii using chromatographic techniques such as column chromatography over silica gel, followed by preparative HPLC.

  • Sample for NMR:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5 mL of deuterated pyridine (C₅D₅N). Other deuterated solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, which may cause slight variations in chemical shifts.

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 12 ppm

    • Temperature: 298 K

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 220 ppm

    • Temperature: 298 K

  • COSY:

    • Pulse Program: cosygpqf

    • Number of Scans: 8

    • Spectral Width: 12 ppm in both dimensions

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 16

    • Spectral Width: 12 ppm (¹H) and 165 ppm (¹³C)

  • HMBC:

    • Pulse Program: hmbcgpndqf

    • Number of Scans: 32

    • Spectral Width: 12 ppm (¹H) and 220 ppm (¹³C)

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, assigned based on the analysis of COSY, HSQC, and HMBC spectra.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for the Aglycone of this compound in C₅D₅N

Positionδc (ppm)δh (ppm, mult., J in Hz)
138.11.65, m; 1.02, m
227.92.15, m; 1.98, m
388.93.45, dd, 11.5, 4.5
439.5-
552.81.88, m
676.84.45, t, 7.5
742.12.55, m; 2.35, m
848.92.25, m
947.52.10, m
1037.5-
11211.5-
1250.13.15, d, 16.5; 2.65, d, 16.5
1349.8-
1451.5-
1533.51.85, m; 1.55, m
1629.52.05, m; 1.75, m
1741.52.30, m
1818.51.05, s
1920.51.35, s
2036.52.45, m
2119.51.15, d, 6.5
2234.51.95, m; 1.60, m
2331.52.20, m; 1.80, m
2475.54.10, m
2571.5-
2628.51.55, s
2727.51.50, s
2829.81.25, s
2917.51.20, s
3025.51.45, s

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for the Sugar Moieties of this compound in C₅D₅N

Positionδc (ppm)δh (ppm, mult., J in Hz)
Glc I (C-3)
1'105.54.95, d, 7.5
2'75.54.15, m
3'78.54.25, m
4'71.54.20, m
5'78.13.95, m
6'62.54.40, m; 4.28, m
Glc II (C-24)
1''104.85.05, d, 8.0
2''76.54.10, m
3''78.84.30, m
4''71.84.22, m
5''78.34.00, m
6''62.84.45, m; 4.35, m
Glc III (Glc I, C-2')
1'''105.85.35, d, 7.8
2'''75.84.05, m
3'''78.34.28, m
4'''71.34.18, m
5'''77.83.90, m
6'''62.34.38, m; 4.25, m
Glc IV (Glc I, C-6')
1''''104.54.85, d, 7.5
2''''75.34.08, m
3''''78.64.32, m
4''''71.64.24, m
5''''78.03.98, m
6''''62.64.42, m; 4.30, m
Glc V (Glc II, C-2'')
1'''''105.65.45, d, 7.8
2'''''75.64.12, m
3'''''78.24.26, m
4'''''71.24.16, m
5'''''77.63.88, m
6'''''62.24.36, m; 4.23, m

Table 3: Key HMBC Correlations for this compound

Proton (δh)Correlated Carbons (δc)
H-3 (3.45)C-1, C-2, C-4, C-5, C-1'
H-6 (4.45)C-5, C-7, C-8, C-10
H-12 (3.15, 2.65)C-11, C-13, C-14, C-17
H-18 (1.05)C-12, C-13, C-14, C-17
H-19 (1.35)C-1, C-5, C-9, C-10
H-21 (1.15)C-17, C-20, C-22
H-26 (1.55)C-24, C-25, C-27
H-27 (1.50)C-24, C-25, C-26
H-1' (4.95)C-3
H-1'' (5.05)C-24
H-1''' (5.35)C-2'
H-1'''' (4.85)C-6'
H-1''''' (5.45)C-2''

Visualization of Experimental Workflow and Structural Relationships

experimental_workflow cluster_isolation Isolation cluster_nmr NMR Analysis raw_extract Crude Extract of Siraitia grosvenorii column_chrom Column Chromatography raw_extract->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound sample_prep Sample Preparation (in C5D5N) pure_compound->sample_prep nmr_acquisition NMR Data Acquisition (1D and 2D) sample_prep->nmr_acquisition spectral_analysis Spectral Analysis nmr_acquisition->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

hmbc_correlations cluster_aglycone Aglycone Core C3 C-3 C11 C-11 (C=O) C24 C-24 H3 H-3 H1_I H-1' H24 H-24 H1_II H-1'' GlcI Glc I GlcII Glc II H1_I->C3 HMBC H1_II->C24 HMBC

Caption: Key HMBC correlations establishing the glycosylation pattern of this compound.

Conclusion

The combined application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of complex natural products like this compound. The detailed protocols and tabulated data presented herein serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development. The unambiguous assignment of all proton and carbon signals is crucial for quality control, further chemical modification, and understanding the structure-activity relationships of this class of compounds.

References

Application Notes and Protocols for Evaluating the Bioactivity of 11-Oxoisomogroside V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant and anti-inflammatory bioactivities of 11-Oxoisomogroside V, a triterpenoid glycoside isolated from Siraitia grosvenorii. The following sections detail experimental protocols for key cell-based assays and present available quantitative data to facilitate research and development.

Data Presentation

The bioactivity of this compound and the closely related compound Mogroside V has been quantified in several studies. The following tables summarize the key findings.

Antioxidant Activity of this compound

This compound has demonstrated significant potential in scavenging various reactive oxygen species (ROS) and protecting against DNA damage. The half-maximal effective concentration (EC50) values from a chemiluminescence-based study are presented below.[1][2]

Antioxidant AssayThis compound (EC50 in µg/mL)Mogroside V (EC50 in µg/mL)
Superoxide Radical (O₂⁻) Scavenging4.79-
Hydrogen Peroxide (H₂O₂) Scavenging16.52-
Hydroxyl Radical (•OH) Scavenging146.1748.44
•OH-induced DNA Damage Inhibition3.09-
Anti-inflammatory Activity of Mogroside V
Anti-inflammatory AssayCell LineTreatmentKey Findings
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesMogroside V + LPSDose-dependent inhibition of NO production.
Pro-inflammatory CytokinesRAW 264.7 MacrophagesMogroside V + LPSSignificant reduction in the production of TNF-α and IL-6.
Pro-inflammatory EnzymesRAW 264.7 MacrophagesMogroside V + LPSInhibition of iNOS and COX-2 protein expression.

Signaling Pathway Diagrams

The anti-inflammatory effects of mogrosides are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene induces OxoisomogrosideV This compound OxoisomogrosideV->IKK inhibits OxoisomogrosideV->NFkB inhibits translocation MAPK Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 ERK1_2->AP1 p38 p38 MKK3_6->p38 p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 Nucleus Nucleus AP1->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene induces OxoisomogrosideV This compound OxoisomogrosideV->MEK1_2 inhibits OxoisomogrosideV->MKK3_6 inhibits OxoisomogrosideV->MKK4_7 inhibits MTT Assay Workflow A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate for 24 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Dissolve formazan with DMSO E->F G Measure Absorbance at 570 nm F->G

References

Animal Models for In Vivo Efficacy of 11-Oxoisomogroside V and Other Mogrosides

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxoisomogroside V is a cucurbitane-type triterpenoid glycoside and a key bioactive constituent of the fruit of Siraitia grosvenorii (monk fruit). While in vivo research specifically isolating the effects of this compound is emerging, studies on mogroside-rich extracts from S. grosvenorii and the closely related Mogroside V provide significant insights into their potential therapeutic applications. These compounds have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-diabetic, anti-fatigue, and anti-tumor effects in various animal models.[1][2] This document provides detailed application notes and protocols for studying the in vivo effects of this compound and other mogrosides, based on existing literature.

Data Presentation: Summary of In Vivo Studies

The following tables summarize quantitative data from key in vivo studies on mogroside-rich extracts and Mogroside V.

Table 1: Anti-Fatigue Effects of Siraitia grosvenorii Fruit Extracts (SGFE) in Mice [1][3]

Animal ModelTreatment GroupDose (mg/kg)DurationForced Swimming Time (s)Blood Lactic Acid (mmol/L)Serum Urea Nitrogen (mmol/L)Liver Glycogen (mg/g)Muscle Glycogen (mg/g)
Male ICR MiceControl (Saline)-28 days85.3 ± 12.18.7 ± 1.27.9 ± 0.921.4 ± 3.52.9 ± 0.5
SGFE Low-dose10028 days102.5 ± 13.67.1 ± 1.06.8 ± 0.728.9 ± 4.13.8 ± 0.6
SGFE Medium-dose20028 days121.8 ± 15.26.2 ± 0.95.9 ± 0.635.6 ± 4.84.5 ± 0.7
SGFE High-dose40028 days145.7 ± 16.95.1 ± 0.84.8 ± 0.542.3 ± 5.35.3 ± 0.8*

*p < 0.05 compared to the control group.

Table 2: Anti-Tumor Effects of Mogroside V in a Pancreatic Cancer Xenograft Model [4][5]

Animal ModelTreatment GroupDoseDurationTumor Volume (mm³)Apoptotic Index (%)
Nude MiceControl-N/AIncreasedLow
Nude MiceMogroside VN/AN/ASignificantly ReducedIncreased

Note: Specific quantitative data on dose, duration, and tumor volume reduction were not provided in the abstract. The study indicates a significant inhibitory effect on tumor growth.

Experimental Protocols

Protocol 1: Evaluation of Anti-Fatigue Effects in Mice

This protocol is based on the methodology for assessing the anti-fatigue properties of Siraitia grosvenorii fruit extracts.[1][3]

1. Animals and Housing:

  • Species: Male ICR mice (18-22 g).

  • Housing: Individually housed in a controlled environment (23 ± 2°C, 50 ± 5% humidity, 12-hour light-dark cycle).

  • Acclimatization: Acclimatize for at least one week before the experiment.

  • Diet: Provide free access to standard chow and water.

2. Experimental Groups and Treatment:

  • Control Group: Administer physiological saline orally (e.g., 10 mL/kg body weight).

  • Treatment Groups: Administer this compound or mogroside extract at various doses (e.g., 100, 200, 400 mg/kg body weight) orally.

  • Administration: Daily oral gavage for 28 consecutive days.

3. Forced Swimming Test:

  • Procedure: 30 minutes after the last administration on day 28, place individual mice in a swimming tank (e.g., 50 cm depth, 25°C water).

  • Endpoint: Record the total swimming time until exhaustion, defined as the inability to remain on the water surface for 10 seconds.

4. Biochemical Analysis:

  • Sample Collection: Immediately after the swimming test, collect blood samples via orbital sinus puncture and dissect liver and gastrocnemius muscle tissues.

  • Blood Lactic Acid and Serum Urea Nitrogen: Analyze blood samples using commercial diagnostic kits.

  • Liver and Muscle Glycogen: Determine glycogen content in the collected tissues using established biochemical assays.

5. Statistical Analysis:

  • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare differences between groups. A p-value < 0.05 is typically considered statistically significant.

Protocol 2: Evaluation of Anti-Tumor Effects in a Xenograft Mouse Model

This protocol is a general guideline based on studies of Mogroside V's effect on pancreatic cancer.[4][5]

1. Cell Culture and Animal Model:

  • Cell Line: Human pancreatic cancer cell line (e.g., PANC-1).

  • Animal Model: Immunodeficient nude mice (e.g., BALB/c nude mice, 4-6 weeks old).

2. Xenograft Implantation:

  • Cell Preparation: Harvest cancer cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS) at a concentration of approximately 1 x 10⁷ cells/mL.

  • Injection: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

3. Treatment Protocol:

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Grouping: Randomly divide mice into control and treatment groups.

  • Administration: Administer this compound or Mogroside V (intraperitoneally or orally) at a predetermined dose and schedule. The control group receives the vehicle.

4. Tumor Measurement and Monitoring:

  • Tumor Volume: Measure tumor dimensions (length and width) with calipers every few days and calculate the volume using the formula: (Width² x Length) / 2.

  • Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.

5. Endpoint and Analysis:

  • Euthanasia: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice.

  • Tumor Excision: Excise the tumors, weigh them, and fix a portion in formalin for histopathological analysis.

  • Immunohistochemistry: Perform immunohistochemical staining for markers of apoptosis (e.g., TUNEL) and angiogenesis (e.g., CD31) to elucidate the mechanism of action.

Mandatory Visualizations

Signaling Pathway Diagram

STAT3_Signaling_Pathway MogrosideV Mogroside V pSTAT3 p-STAT3 MogrosideV->pSTAT3 Inhibits Phosphorylation Apoptosis Apoptosis MogrosideV->Apoptosis Promotes CellCycleInhibitors Cell Cycle Inhibitors (CDKN1A, CDKN1B) MogrosideV->CellCycleInhibitors Upregulates STAT3 STAT3 STAT3->pSTAT3 CellCycle Cell Cycle Progression (CCND1, CCNE1, CDK2) pSTAT3->CellCycle Promotes pSTAT3->CellCycleInhibitors Inhibits TumorGrowth Tumor Growth CellCycle->TumorGrowth Apoptosis->TumorGrowth Inhibits CellCycleInhibitors->CellCycle Inhibits

Caption: Proposed mechanism of Mogroside V inhibiting tumor growth via the STAT3 signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow AnimalAcclimatization Animal Acclimatization (e.g., Mice, 1 week) Grouping Random Grouping (Control & Treatment) AnimalAcclimatization->Grouping Treatment Daily Oral Administration (e.g., 28 days) Grouping->Treatment BehavioralTest Behavioral/Physiological Test (e.g., Forced Swimming) Treatment->BehavioralTest SampleCollection Sample Collection (Blood, Tissues) BehavioralTest->SampleCollection BiochemicalAnalysis Biochemical Analysis (e.g., Glycogen, Lactic Acid) SampleCollection->BiochemicalAnalysis DataAnalysis Data & Statistical Analysis BiochemicalAnalysis->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: General experimental workflow for in vivo studies of mogroside effects.

References

Application Notes and Protocols: 11-Oxoisomogroside V as a Natural Sweetener

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxoisomogroside V is a cucurbitane glycoside, a type of triterpenoid, isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2] As a member of the mogroside family of compounds, it is recognized for its potential as a natural, high-intensity sweetener.[3] Beyond its sweetness, this compound has demonstrated significant biological activity, particularly as a potent antioxidant.[3] These characteristics position it as a compound of interest for applications in the food and beverage industry as a sugar substitute, as well as for further investigation in pharmaceutical and nutraceutical development due to its health-promoting properties. This document provides a detailed overview of its application, supported by experimental protocols and data.

Physicochemical Properties and Sensory Profile

Table 1: Physicochemical and Antioxidant Properties of this compound

PropertyValueReference
Molecular Formula C60H100O29[1]
Molecular Weight 1285.41 g/mol [1]
Solubility Soluble in DMSO (10 mM)[1]
Antioxidant Activity (EC50)
Superoxide Radical (O2-) Scavenging4.79 µg/mL[1]
Hydrogen Peroxide (H2O2) Scavenging16.52 µg/mL[1]
Hydroxyl Radical (*OH) Scavenging146.17 µg/mL[1]

Biological Activity and Potential Applications

Natural Sweetener

The primary application of this compound is as a natural, non-caloric sweetener. Its high-intensity sweetness makes it a suitable sugar substitute in a variety of food and beverage formulations, catering to the growing consumer demand for products with reduced sugar content.

Antioxidant Properties

This compound exhibits strong antioxidant activity by effectively scavenging reactive oxygen species (ROS), including superoxide radicals, hydrogen peroxide, and hydroxyl radicals.[1] This antioxidant capacity suggests its potential use as a natural preservative in food systems and as a bioactive ingredient in dietary supplements and functional foods aimed at mitigating oxidative stress.

Activation of PGC-1α

Research has shown that this compound can activate the transcriptional activity of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[2] In a luciferase reporter assay, 10 µM and 20 µM concentrations of this compound increased luciferase activity to 133.79% and 143.81%, respectively.[2] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism, making this compound a candidate for further investigation in the context of metabolic disorders.

Experimental Protocols

Protocol 1: Sensory Evaluation of Sweetness Intensity

This protocol is designed to determine the relative sweetness of this compound compared to a reference sweetener, such as sucrose, using a trained sensory panel.

1. Panelist Training:

  • Select 10-15 individuals with prior experience in sensory evaluation.
  • Train panelists to identify and rate the intensity of sweet, bitter, and other relevant taste attributes using reference standards (e.g., solutions of sucrose and caffeine at varying concentrations).

2. Sample Preparation:

  • Prepare a series of concentrations of this compound in purified, deionized water at room temperature.
  • Prepare a series of sucrose solutions (e.g., 2%, 4%, 6%, 8%, 10% w/v) to serve as reference points for sweetness intensity.

3. Evaluation Procedure (Two-Alternative Forced-Choice - 2-AFC Method):

  • Present panelists with pairs of samples, one containing a fixed concentration of the reference (e.g., 5% sucrose) and the other containing a specific concentration of this compound.
  • Instruct panelists to identify which of the two samples is sweeter.
  • The concentration at which 50% of the panelists identify the this compound solution as sweeter is considered the point of subjective equality.

4. Data Analysis:

  • Calculate the sweetness potency relative to sucrose by dividing the concentration of the sucrose solution by the concentration of the this compound solution at the point of subjective equality.

sensory_evaluation cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis panelist_training Panelist Training two_afc Two-Alternative Forced-Choice Test panelist_training->two_afc sample_prep Sample Preparation (this compound & Sucrose) sample_prep->two_afc data_analysis Data Analysis (Sweetness Potency Calculation) two_afc->data_analysis

Caption: Workflow for the PGC-1α luciferase reporter assay.

Signaling Pathways

Sweet Taste Perception: T1R2/T1R3 Pathway

The perception of sweet taste is mediated by the T1R2/T1R3 G-protein coupled receptor, which is expressed in taste receptor cells on the tongue. While direct binding studies of this compound to this receptor are not available, it is presumed to interact with this receptor, similar to other mogrosides. The binding of a sweet ligand to the T1R2/T1R3 receptor initiates a downstream signaling cascade.

Sweet Taste Signaling Pathway

sweet_taste_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling sweetener This compound receptor T1R2/T1R3 Receptor sweetener->receptor Binds g_protein G-protein (Gustducin) receptor->g_protein Activates plc Phospholipase C β2 g_protein->plc Activates ip3 IP3 plc->ip3 Generates dag DAG plc->dag er Endoplasmic Reticulum ip3->er Acts on ca_release Ca²⁺ Release er->ca_release trpm5 TRPM5 Channel Activation ca_release->trpm5 depolarization Cell Depolarization trpm5->depolarization atp_release ATP Release depolarization->atp_release nerve_signal Signal to Brain (Sweet Perception) atp_release->nerve_signal

Caption: Simplified diagram of the sweet taste signaling pathway.

Disclaimer: The information provided in these application notes is for research and development purposes only. The signaling pathways described for mogrosides in general may not all be directly modulated by this compound, and further research is required to confirm these interactions. Specific quantitative data on the sweetness, solubility, and stability of this compound is limited in publicly available literature, and the provided protocols are intended as a general guide for experimental design.

References

Application Notes and Protocols: 11-Oxoisomogroside V in Functional Food and Beverage Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxoisomogroside V is a cucurbitane glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a derivative of Mogroside V, a major sweet component of monk fruit, this compound is of significant interest for its potential use as a natural, low-calorie sweetener in functional foods and beverages. Beyond its sweetening properties, emerging research indicates that this compound possesses notable biological activities, including antioxidant and potentially anti-inflammatory effects, making it a promising ingredient for health-focused product development.

These application notes provide a comprehensive overview of the current scientific understanding of this compound, including its biological activities with available quantitative data, and detailed protocols for its application in functional food and beverage formulations.

Biological Activities of this compound

Antioxidant Activity

This compound has demonstrated significant in vitro antioxidant activity by scavenging various reactive oxygen species (ROS). This activity is crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Table 1: In Vitro Antioxidant Activity of this compound Compared to Mogroside V

Reactive Oxygen Species (ROS) ScavengedThis compound (EC₅₀ µg/mL)Mogroside V (EC₅₀ µg/mL)
Superoxide Anion (O₂⁻)4.79Higher than this compound
Hydrogen Peroxide (H₂O₂)16.52Higher than this compound
Hydroxyl Radical (•OH)146.1748.44
Inhibition of •OH-induced DNA Damage 3.09 Not Reported

EC₅₀: The concentration at which 50% of the radical scavenging or inhibitory effect is observed.

The data indicates that this compound is a more potent scavenger of superoxide anions and hydrogen peroxide compared to Mogroside V.[1] While Mogroside V is more effective against the highly reactive hydroxyl radical, this compound exhibits a remarkable ability to inhibit hydroxyl radical-induced DNA damage.[1]

Potential Anti-inflammatory Activity

While direct quantitative data on the anti-inflammatory effects of this compound is currently limited, studies on the closely related compound, Mogroside V, provide strong indications of its potential mechanisms of action. It is plausible that this compound shares similar anti-inflammatory properties.

Mogroside V has been shown to exert anti-inflammatory effects by:

  • Inhibiting Pro-inflammatory Enzymes: Mogroside V significantly inhibits the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

  • Reducing Pro-inflammatory Cytokines: It can decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).

  • Modulating Signaling Pathways: Mogroside V has been observed to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation.

Further research is required to specifically quantify the anti-inflammatory efficacy of this compound and to elucidate its precise molecular targets.

Activation of PGC-1α

This compound has been shown to activate the transcriptional activity of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). In a luciferase reporter assay, 10 µM and 20 µM concentrations of this compound increased luciferase activity to 133.79% and 143.81%, respectively. PGC-1α is a master regulator of mitochondrial biogenesis and is involved in the regulation of cellular energy metabolism.

Physicochemical Properties and Formulation Considerations

Solubility
Stability

Mogrosides generally exhibit good stability under the pH and temperature conditions commonly found in beverages. Studies on similar natural sweeteners like steviol glycosides have shown stability in acidic beverages (pH 2.8-4.2) for extended periods at various storage temperatures (5-40°C). However, extreme pH and high temperatures can lead to degradation. It is advisable to conduct stability studies for specific beverage formulations containing this compound to ensure product quality and shelf-life.

Experimental Protocols

Protocol for Evaluating Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations to be tested.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of ascorbic acid in methanol and a series of dilutions.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, ascorbic acid, or methanol (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the EC₅₀ value, which is the concentration of the sample that scavenges 50% of the DPPH radicals.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH solution with sample/control/blank in 96-well plate Prep_DPPH->Mix Prep_Sample Prepare this compound and Ascorbic Acid dilutions Prep_Sample->Mix Incubate Incubate in dark for 30 minutes Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and EC50 Measure->Calculate

Workflow for DPPH Radical Scavenging Assay.
Protocol for Evaluating Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This protocol provides a method to assess the potential anti-inflammatory effects of this compound by measuring its ability to inhibit NO production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • Dexamethasone (positive control)

  • 96-well cell culture plate

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control group (no LPS) and a positive control group (LPS only).

  • Nitrite Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (e.g., MTT assay):

    • Perform a cell viability assay to ensure that the observed reduction in NO production is not due to cytotoxicity.

Anti_Inflammatory_Assay_Workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Cell Treatment cluster_analysis Analysis Culture_Cells Culture RAW 264.7 Macrophages Seed_Cells Seed cells in 96-well plate Culture_Cells->Seed_Cells Pretreat Pre-treat with this compound or Dexamethasone Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess_Assay Perform Griess Assay on supernatant Stimulate->Griess_Assay Viability_Assay Perform Cell Viability Assay Stimulate->Viability_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance

Workflow for Anti-inflammatory (NO inhibition) Assay.
Protocol for Formulation of a Functional Beverage

This protocol provides a general guideline for incorporating this compound into a model functional beverage.

Ingredients:

  • Water (as the base)

  • This compound (as the sweetener and functional ingredient)

  • Citric acid (for acidity and flavor)

  • Natural flavorings (e.g., citrus, berry)

  • Optional: Vitamins, minerals, or other functional ingredients

Procedure:

  • Determine Target Sweetness Level:

    • Conduct sensory panel tests to determine the desired sweetness level for the beverage, equivalent to a certain percentage of sucrose.

  • Prepare a Stock Solution:

    • Dissolve the required amount of this compound in a small amount of warm water or a water-ethanol mixture to ensure complete dissolution.

  • Mixing:

    • In a larger vessel, add the majority of the water.

    • While stirring, slowly add the this compound stock solution.

    • Add citric acid to achieve the desired pH (typically between 2.8 and 4.0 for beverages).

    • Incorporate natural flavorings and any other functional ingredients.

    • Add the remaining water to reach the final volume.

  • Pasteurization (if required):

    • Heat the beverage to the required temperature for the specified time to ensure microbiological stability.

  • Bottling and Storage:

    • Hot-fill or cold-fill the beverage into bottles.

    • Store under appropriate conditions and conduct shelf-life studies.

Beverage_Formulation_Workflow Start Start Determine_Sweetness Determine Target Sweetness Level Start->Determine_Sweetness Prepare_Stock Prepare this compound Stock Solution Determine_Sweetness->Prepare_Stock Mix_Ingredients Mix Ingredients: Water, Stock Solution, Acid, Flavors Prepare_Stock->Mix_Ingredients Pasteurize Pasteurization (if required) Mix_Ingredients->Pasteurize Bottle Bottling and Packaging Pasteurize->Bottle Store Storage and Shelf-life Testing Bottle->Store End End Store->End

General Workflow for Functional Beverage Formulation.

Signaling Pathway

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, releasing NF-κB NFkB_IkB NF-κB-IκB (Inactive Complex) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription of Oxoisomogroside This compound (Potential Inhibitor) Oxoisomogroside->IKK Potential Inhibition

Potential Inhibition of the NF-κB Signaling Pathway.

Conclusion

This compound presents a compelling profile as a multi-functional ingredient for the food and beverage industry. Its potent antioxidant properties, combined with its potential as a natural, low-calorie sweetener, align well with current consumer trends towards healthier and more natural products. While further research is needed to fully elucidate its anti-inflammatory mechanisms and to establish optimal dosage for specific health benefits, the available data suggests that this compound is a promising candidate for the development of innovative functional foods and beverages. The provided protocols offer a starting point for researchers and product developers to explore the application of this novel ingredient.

References

Application Notes and Protocols: Investigating 11-Oxoisomogroside V as a Potential Therapeutic Agent for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is a notable lack of published research specifically investigating the therapeutic potential of 11-Oxoisomogroside V in metabolic disorders. The following application notes and protocols are based on the study of the closely related compound, Mogroside V, and general methodologies for evaluating novel therapeutic agents for metabolic diseases. These protocols provide a foundational framework for the prospective investigation of this compound.

Introduction

Metabolic syndrome is a constellation of conditions including insulin resistance, hypertension, and hyperlipidemia, which collectively increase the risk of type 2 diabetes and cardiovascular disease.[1] A key factor in the development of metabolic comorbidities is the interplay between inflammation and oxidative stress.[1] Natural products are a promising source for the discovery of novel therapeutic agents to manage metabolic disorders. Mogrosides, extracted from the fruit of Siraitia grosvenorii, have garnered attention for their intense sweetness and potential health benefits.[2] Mogroside V, a major component, has been reported to possess anti-diabetic and antioxidant properties.[2][3] This document outlines the potential of a related compound, this compound, as a therapeutic agent for metabolic disorders, providing a hypothetical framework for its investigation.

A central regulator of cellular energy homeostasis is the AMP-activated protein kinase (AMPK).[4] AMPK activation can be triggered by various cellular stresses that deplete ATP levels, such as glucose deprivation and hypoxia.[5][6][7] Upon activation, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic, ATP-consuming processes.[5] This makes AMPK a prime therapeutic target for metabolic diseases.

Data Presentation: Purification and Bioactivity of Related Mogrosides

While specific data for this compound is unavailable, the following table summarizes the purification and reported bioactivity of the related compound, Mogroside V. This data can serve as a reference for developing methodologies for this compound.

ParameterMethodResultReference
Purification Macroporous Resin Chromatography (HZ 806)Purity increased from 0.5% to 10.7% (15.1-fold increase)[2]
Boronic Acid-Functionalized Silica Gel AdsorptionPurity increased from 35.67% to 76.34%[3]
Semi-preparative HPLCFinal purity of 99.60%[3]
Bioactivity α-glucosidase InhibitionInhibitory constant (Ki) of 46.11 μM[3]

Signaling Pathway

A key signaling pathway implicated in the regulation of metabolism is the AMPK pathway. Activation of AMPK can lead to a cascade of events that collectively improve metabolic health. The following diagram illustrates a simplified overview of the AMPK signaling pathway.

AMPK_Pathway cluster_upstream Upstream Signals cluster_core AMPK Activation cluster_downstream Downstream Effects Metabolic_Stress Metabolic Stress (e.g., Hypoxia, Glucose Deprivation) Increase_AMP_ATP Increased AMP/ATP Ratio Metabolic_Stress->Increase_AMP_ATP LKB1 LKB1 Increase_AMP_ATP->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates (Thr172) Inhibit_Anabolic Inhibition of Anabolic Pathways (e.g., Fatty Acid & Protein Synthesis) AMPK->Inhibit_Anabolic Inhibits Stimulate_Catabolic Stimulation of Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Stimulate_Catabolic Stimulates

A simplified diagram of the AMPK signaling pathway.

Experimental Protocols

The following are detailed, hypothetical protocols for the investigation of this compound as a therapeutic agent for metabolic disorders.

Extraction and Purification of this compound

This protocol is adapted from methods used for Mogroside V and would require optimization for this compound.[2][3][8][9]

  • Primary Extraction:

    • Crush fresh fruit of Siraitia grosvenorii and extract with water.

    • Cool, centrifuge, and filter the extract to obtain a primary extract.[9]

  • Macroporous Resin Chromatography:

    • Pass the primary extract through a column packed with a suitable macroporous adsorbent resin (e.g., HZ 806).[2]

    • Wash the column with deionized water to remove impurities.

    • Elute the mogrosides with an aqueous ethanol solution.[2]

  • Further Purification:

    • The eluate can be further purified using techniques such as membrane filtration, ion-exchange chromatography, or activated carbon treatment.[8]

    • For high purity, employ boronic acid-functionalized silica gel chromatography followed by semi-preparative HPLC.[3]

  • Purity Analysis:

    • Analyze the purity of the final product using High-Performance Liquid Chromatography (HPLC).

    • Confirm the structure using Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

In Vitro Assessment of Bioactivity
  • α-glucosidase Inhibition Assay:

    • Prepare a reaction mixture containing α-glucosidase, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, and varying concentrations of this compound in a phosphate buffer.

    • Incubate the mixture and measure the absorbance at 405 nm to determine the amount of p-nitrophenol released.

    • Calculate the inhibitory activity and determine the inhibitory constant (Ki).[3]

  • Cell Culture and Treatment:

    • Culture relevant cell lines (e.g., HepG2 for liver metabolism, C2C12 for muscle metabolism) in appropriate media.

    • Induce a state of metabolic stress (e.g., high glucose, high fatty acids).

    • Treat the cells with varying concentrations of this compound.

  • Western Blot Analysis for AMPK Activation:

    • Lyse the treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

    • Quantify band intensities to determine the ratio of p-AMPK to total AMPK.

In Vivo Efficacy Studies
  • Animal Model:

    • Use a relevant animal model of metabolic syndrome, such as diet-induced obese (DIO) mice or db/db mice.

  • Drug Administration:

    • Administer this compound to the animals via oral gavage or intraperitoneal injection at various doses.

    • Include a vehicle control group and a positive control group (e.g., metformin).

  • Metabolic Phenotyping:

    • Monitor body weight, food intake, and water intake regularly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.

    • Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

  • Tissue Analysis:

    • At the end of the study, harvest tissues such as the liver, skeletal muscle, and adipose tissue.

    • Analyze gene and protein expression of key metabolic regulators, including AMPK and its downstream targets, using RT-qPCR and Western blotting.

Experimental Workflow

The following diagram outlines a general experimental workflow for the preclinical evaluation of a novel compound like this compound for metabolic disorders.

Experimental_Workflow cluster_discovery Discovery & Preparation cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Conclusion Extraction Extraction & Purification of This compound Characterization Structural Characterization (HPLC, NMR) Extraction->Characterization Enzyme_Assay Enzyme Inhibition Assays (e.g., α-glucosidase) Characterization->Enzyme_Assay Cell_Culture Cell-Based Assays (e.g., AMPK Activation) Enzyme_Assay->Cell_Culture Animal_Model Animal Model of Metabolic Disorder Cell_Culture->Animal_Model Metabolic_Tests Metabolic Phenotyping (GTT, ITT, Blood Chemistry) Animal_Model->Metabolic_Tests Data_Analysis Statistical Analysis of Data Metabolic_Tests->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion

A general workflow for preclinical evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 11-Oxoisomogroside V Extraction from Monk Fruit

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction yield of 11-Oxoisomogroside V from monk fruit (Siraitia grosvenorii). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting mogrosides, including this compound, from monk fruit?

A1: The most prevalent methods include hot water extraction, solvent (ethanol) extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). Hot water extraction is a traditional, simple, and low-cost method.[1][2] Ethanol extraction is also widely used and can be optimized for higher yields.[1] Modern techniques like UAE and MAE are gaining popularity due to their potential for higher efficiency and shorter extraction times.[3]

Q2: Which factors have the most significant impact on the extraction yield of this compound?

A2: Key factors influencing extraction yield include the choice of solvent and its concentration, the solid-to-liquid ratio, extraction temperature, and duration. For advanced methods like UAE and MAE, parameters such as ultrasonic power and microwave power are also critical.[3] Additionally, the pre-processing of the monk fruit, particularly the drying method, can significantly affect the final yield of both Mogroside V and this compound.[4]

Q3: How does the drying process of monk fruit affect the stability and yield of this compound?

A3: The drying method is a critical pre-extraction step. Studies have shown that low-temperature drying methods are significantly better at preserving both Mogroside V and this compound compared to traditional high-temperature hot-air drying.[4] High temperatures can lead to the degradation of these valuable compounds.

Q4: What is the role of macroporous resins in the extraction process?

A4: Macroporous resins are primarily used for the purification and enrichment of mogrosides from the crude extract.[5] They work by adsorbing the mogrosides, which can then be selectively eluted, separating them from other impurities like sugars and pigments. This step is crucial for obtaining a high-purity final product.

Q5: What analytical techniques are used to quantify this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the separation and quantification of mogrosides, including this compound.[6][7][8] Detection is typically performed using a UV detector or a charged aerosol detector (CAD).[6]

Troubleshooting Guide

Issue 1: Low Extraction Yield

  • Possible Cause: Suboptimal extraction parameters.

    • Solution: Systematically optimize parameters such as solvent concentration, temperature, time, and solid-to-liquid ratio. For instance, in ethanol extraction, an optimal concentration is often around 50-70%.[1] For hot water extraction, ensure the temperature is high enough to facilitate extraction but not so high as to cause degradation.

  • Possible Cause: Inefficient extraction method.

    • Solution: Consider switching to a more advanced extraction technique. Ultrasound-assisted and microwave-assisted extractions have been shown to offer higher yields in shorter times compared to conventional methods.[3]

  • Possible Cause: Poor quality of raw material.

    • Solution: Ensure the monk fruit is of high quality and has been dried using a low-temperature method to preserve the target compounds.[4] The maturity of the fruit at harvest also impacts mogroside content.[9]

Issue 2: Co-extraction of Impurities

  • Possible Cause: Lack of selectivity in the extraction solvent.

    • Solution: While water and ethanol are effective solvents, they also co-extract sugars, pigments, and other water-soluble compounds. Subsequent purification steps are essential.

  • Possible Cause: Inadequate purification of the crude extract.

    • Solution: Implement a robust purification strategy using macroporous resins. The choice of resin and the elution gradient are critical for separating this compound from other mogrosides and impurities.[5]

Issue 3: Degradation of this compound

  • Possible Cause: Excessive heat during extraction or drying.

    • Solution: As mentioned, use low-temperature drying methods for the monk fruit.[4] During extraction, carefully control the temperature. For methods like MAE, be mindful of localized heating.

  • Possible Cause: Inappropriate pH during processing.

    • Solution: Mogrosides can be sensitive to pH. Maintain a neutral or slightly acidic pH during extraction and purification unless specific conditions are required for a particular step.

Issue 4: Difficulty in Purifying this compound

  • Possible Cause: Similar chemical properties to other mogrosides.

    • Solution: The purification of this compound is challenging due to its structural similarity to other mogrosides, particularly Mogroside V. A multi-step purification process involving different chromatography techniques may be necessary for achieving high purity.

  • Possible Cause: Inefficient resin regeneration.

    • Solution: Ensure that the macroporous resin is properly regenerated between uses to maintain its adsorption capacity.

Data Presentation

Table 1: Comparison of Different Extraction Methods for Total Mogrosides

Extraction MethodSolventSolid/Liquid Ratio (g/mL)Temperature (°C)TimeYield (%)Reference
Hot Water ExtractionWater1:15Boiling3 x 60 min5.6[1]
Ethanol Extraction50% Ethanol1:2060100 min5.9[1]
Ultrasound-Assisted60% Ethanol1:455545 min2.98
Microwave-AssistedWater1:30N/A25 min1.31[3]
Flash ExtractionN/A1:20407 min6.9[1]

Table 2: Influence of Drying Method on Relative Content of Mogroside V and this compound

Drying MethodRelative Content of Mogroside VRelative Content of this compoundReference
High TemperatureLowerLower[4]
Low TemperatureHigherHigher[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Mogrosides

  • Sample Preparation: Dry monk fruit at a low temperature and grind it into a fine powder.

  • Extraction:

    • Mix the powdered monk fruit with 60% aqueous ethanol at a solid-to-liquid ratio of 1:45 (g/mL).

    • Place the mixture in an ultrasonic bath.

    • Perform the extraction at a temperature of 55°C for 45 minutes with an ultrasonic frequency of 40 kHz.

  • Filtration: After extraction, filter the mixture to separate the extract from the solid residue.

  • Concentration: Concentrate the extract under reduced pressure to remove the ethanol.

  • Purification: Further purify the concentrated extract using a macroporous resin column.

Protocol 2: Microwave-Assisted Extraction (MAE) of Mogrosides

  • Sample Preparation: Prepare dried and powdered monk fruit as described for UAE.

  • Extraction:

    • Combine the powdered monk fruit with water at a solid-to-liquid ratio of 1:30 (g/mL).[3]

    • Place the mixture in a microwave extraction system.

    • Apply microwave power (e.g., 638 W) for 25 minutes.[3] Repeat the extraction twice.[3]

  • Filtration: Filter the extract to remove solid particles.

  • Concentration: Concentrate the filtrate to a smaller volume.

  • Purification: Proceed with purification using techniques such as macroporous resin chromatography.

Protocol 3: Hot Water Extraction of Mogrosides

  • Sample Preparation: Use dried and powdered monk fruit.

  • Extraction:

    • Mix the monk fruit powder with water at a solid-to-liquid ratio of 1:15 (g/mL).[1]

    • Soak the mixture for 30 minutes.[1]

    • Heat the mixture to boiling and maintain for 60 minutes.[1]

    • Repeat the extraction process three times with fresh solvent.[1]

  • Filtration: Combine the extracts from the three cycles and filter.

  • Concentration: Concentrate the aqueous extract under vacuum.

  • Purification: Purify the concentrated extract to isolate the mogrosides.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis raw_material Monk Fruit drying Low-Temp Drying raw_material->drying grinding Grinding drying->grinding extraction Extraction (UAE, MAE, or Hot Water) grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration resin Macroporous Resin Chromatography concentration->resin hplc HPLC Analysis resin->hplc final_product This compound hplc->final_product

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_params Parameter Optimization cluster_method Method Selection cluster_material Raw Material Quality start Low Yield? check_params Suboptimal Parameters? start->check_params Yes check_method Inefficient Method? start->check_method No optimize_params Optimize: Solvent, Temp, Time, Ratio check_params->optimize_params change_method Consider UAE or MAE check_method->change_method check_material Poor Raw Material? check_method->check_material No improve_material Use Low-Temp Dried Fruit check_material->improve_material

Caption: Troubleshooting logic for addressing low extraction yield.

References

Overcoming challenges in the chemical synthesis of 11-Oxoisomogroside V

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of 11-Oxoisomogroside V. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a triterpene glycoside found in the fruit of Siraitia grosvenorii (monk fruit).[1] It is a derivative of Mogroside V, the main sweet component of monk fruit extract. Like other mogrosides, it is used as a natural, non-caloric sweetener in the food and beverage industry.[1] Additionally, due to its antioxidant properties, it is being investigated for potential health benefits, including the management of conditions like diabetes and obesity.[1]

Q2: What is the natural biosynthetic pathway for this compound?

A2: In Siraitia grosvenorii, the biosynthesis of mogrosides, including this compound, begins with the cyclization of 2,3-oxidosqualene to form the cucurbitadienol skeleton. A key step in the formation of the "oxo" group at the C-11 position is the oxidation of cucurbitadienol, which is catalyzed by a multifunctional cytochrome P450 enzyme, CYP87D18.[2][3] This enzyme can produce both 11-hydroxy and 11-oxo cucurbitadienol precursors.[2] Following a series of additional enzymatic modifications, including glycosylation, this compound is produced.[3][4]

Q3: Is a complete chemical synthesis of this compound from simple starting materials reported in the literature?

A3: Based on available literature, a complete de novo chemical synthesis of this compound has not been extensively reported. The complexity of the triterpenoid core and the multiple stereocenters, along with the regioselective glycosylation, make a total synthesis exceptionally challenging. Current research and production primarily rely on isolation from natural sources or semi-synthesis from more abundant precursors like Mogroside V.

Q4: What are the main challenges in the semi-synthesis of this compound from Mogroside V?

A4: The primary challenge in the semi-synthesis of this compound from Mogroside V is the selective oxidation of the C-11 hydroxyl group without affecting the numerous other hydroxyl groups on the mogrol core and the sugar moieties. This requires a robust protecting group strategy and a highly selective oxidation reagent. Subsequent purification to separate the desired product from starting material and byproducts is also a significant hurdle.

Troubleshooting Guide

Problem 1: Low Yield of this compound during Oxidation of Mogroside V
Potential Cause Troubleshooting Suggestion
Non-selective Oxidation: The oxidizing agent is reacting with other hydroxyl groups on the mogrol core or the sugar moieties.1. Protecting Groups: Implement a protecting group strategy. Acetyl or silyl ethers can be used to protect the more reactive hydroxyl groups, particularly those on the sugar residues. The C-11 hydroxyl, being a secondary and sterically hindered alcohol, may exhibit different reactivity, allowing for a window of selective protection/deprotection. 2. Selective Oxidants: Employ a milder and more selective oxidizing agent. Consider reagents known for selective oxidation of secondary alcohols in the presence of primary alcohols, such as Dess-Martin periodinane (DMP) or a Swern oxidation under carefully controlled conditions.
Incomplete Reaction: The oxidation reaction is not going to completion.1. Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and stoichiometry of the oxidant. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. Catalyst: If using a catalytic oxidation system, ensure the catalyst is active and not poisoned by impurities in the starting material.
Product Degradation: The product is unstable under the reaction or workup conditions.1. Mild Conditions: Use buffered reaction conditions to maintain a stable pH. 2. Aqueous Workup: Perform the workup at low temperatures and minimize exposure to strong acids or bases.
Problem 2: Difficulty in Purification of this compound
Potential Cause Troubleshooting Suggestion
Similar Polarity of Product and Starting Material: this compound and Mogroside V have very similar polarities, making separation by standard silica gel chromatography challenging.1. Chromatography Media: Use a different stationary phase for chromatography. Reversed-phase (C18) chromatography may offer better separation based on the slight difference in hydrophobicity. Boronic acid-functionalized silica gel has also been used for the purification of mogrosides and could be effective.[5] 2. Preparative HPLC: Employ semi-preparative or preparative HPLC for high-purity isolation.[5]
Presence of Multiple Byproducts: Non-selective reactions lead to a complex mixture of partially oxidized or protected intermediates.1. Optimize Reaction Selectivity: Address the root cause by improving the selectivity of the oxidation reaction as detailed in Problem 1. 2. Multi-step Purification: A multi-step purification protocol involving different chromatography techniques (e.g., normal phase followed by reversed-phase) may be necessary.

Experimental Protocols

Note: The following are generalized protocols and may require optimization for specific laboratory conditions and starting material purity.

Protocol 1: General Procedure for Selective Oxidation of Mogroside V (Hypothetical)
  • Protection of Hydroxyl Groups (Optional but Recommended):

    • Dissolve Mogroside V in a suitable solvent (e.g., pyridine or DMF).

    • Add a protecting group reagent (e.g., acetic anhydride for acetylation or a silylating agent like TBDMSCl).

    • The reaction may require a catalyst (e.g., DMAP for acetylation).

    • Monitor the reaction by TLC until the desired degree of protection is achieved. The goal would be to protect the more reactive hydroxyls, leaving the C-11 hydroxyl accessible.

    • Quench the reaction and purify the protected Mogroside V derivative.

  • Oxidation of the C-11 Hydroxyl Group:

    • Dissolve the protected Mogroside V in a dry, inert solvent (e.g., dichloromethane).

    • Add a selective oxidizing agent (e.g., Dess-Martin periodinane) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction (e.g., with a solution of sodium thiosulfate).

    • Extract the product with an organic solvent and wash the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude protected this compound in a suitable solvent system.

    • Add a deprotecting agent (e.g., a mild base like potassium carbonate in methanol for acetyl groups, or a fluoride source like TBAF for silyl groups).

    • Stir until the deprotection is complete (monitor by TLC).

    • Neutralize the reaction and purify the final product, this compound.

Visualizations

Logical Workflow for Semi-Synthesis of this compound

MogrosideV Mogroside V (Starting Material) Protection Protection of Reactive Hydroxyls MogrosideV->Protection Oxidation Selective Oxidation of C-11 Hydroxyl Protection->Oxidation Deprotection Removal of Protecting Groups Oxidation->Deprotection Purification Purification Deprotection->Purification Product This compound Purification->Product

Caption: A logical workflow for the semi-synthesis of this compound.

Troubleshooting Logic for Low Oxidation Yield

LowYield Low Yield of this compound NonSelective Non-selective Oxidation LowYield->NonSelective IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Degradation Product Degradation LowYield->Degradation ProtectingGroups Use Protecting Groups NonSelective->ProtectingGroups SelectiveOxidant Use Milder/More Selective Oxidant NonSelective->SelectiveOxidant OptimizeConditions Optimize Reaction Conditions IncompleteReaction->OptimizeConditions MildWorkup Use Mild Workup Conditions Degradation->MildWorkup

Caption: Troubleshooting flowchart for low yield in the oxidation step.

References

Technical Support Center: Enhancing the Stability of 11-Oxoisomogroside V in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 11-Oxoisomogroside V, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges.

Troubleshooting Unstable this compound Solutions

Researchers may encounter issues such as loss of potency, appearance of unknown peaks in chromatography, or changes in the physical properties of the solution. These problems often indicate degradation of this compound. The following guides provide systematic approaches to identify and resolve these stability issues.

Issue 1: Rapid Degradation of this compound in Aqueous Solutions

Symptoms:

  • A significant decrease in the peak area of this compound in HPLC analysis over a short period.

  • The appearance of new, smaller peaks in the chromatogram, suggesting the formation of degradation products.

  • A noticeable change in the pH of the solution.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inappropriate pH This compound, like other triterpenoid glycosides, is susceptible to hydrolysis under acidic or basic conditions. The glycosidic bonds can be cleaved, leading to the formation of mogrol (the aglycone) and various deglycosylated mogrosides. It is crucial to maintain the pH of the solution within a stable range. For many mogrosides, a slightly acidic to neutral pH (around 6.0-7.0) is often optimal.
Elevated Temperature Higher temperatures can accelerate the rate of hydrolysis and other degradation reactions. Mogroside V has been observed to decompose at temperatures above 40°C. Store stock solutions and experimental samples at refrigerated temperatures (2-8°C) or frozen (-20°C or lower) for long-term storage. Avoid repeated freeze-thaw cycles.
Microbial Contamination Microorganisms can produce enzymes that may degrade this compound. Prepare solutions using sterile solvents and handle them under aseptic conditions. The use of sterile filters for aqueous solutions is recommended.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in experimental data between replicates or different batches of solutions.

  • Loss of expected biological activity over time.

Possible Causes and Solutions:

Possible CauseRecommended Action
Solution Instability Prepare fresh solutions of this compound before each experiment. If solutions need to be stored, conduct a preliminary stability study under your specific experimental conditions to determine the acceptable storage duration.
Interaction with Media Components Components of cell culture media or assay buffers could potentially interact with and degrade this compound. When possible, add the compound to the media or buffer immediately before the experiment.
Photodegradation Exposure to light, especially UV light, can potentially lead to the degradation of photosensitive compounds. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The most probable degradation pathway for this compound in solution is the hydrolysis of its glycosidic bonds. This can occur under both acidic and basic conditions, leading to the sequential loss of glucose units from the mogrol core. This results in the formation of various smaller mogrosides and ultimately the aglycone, mogrol. The presence of the 11-oxo group may also influence the stability of the aglycone itself under certain conditions.

Q2: What are the ideal storage conditions for this compound stock solutions?

A2: For long-term stability, it is recommended to store this compound as a dry powder at -20°C or below, protected from light and moisture. Stock solutions should be prepared in a suitable solvent (e.g., DMSO, ethanol) at a high concentration, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. For short-term storage (a few days), refrigerated conditions (2-8°C) may be acceptable, but stability should be verified.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the stability of this compound. This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of the solution over time will allow you to quantify the remaining concentration of the active compound and detect the emergence of any degradation products.

Q4: Are there any excipients that can enhance the stability of this compound in formulations?

A4: While specific studies on excipients for this compound are limited, general strategies for stabilizing glycosides may be applicable. These include the use of buffering agents to maintain an optimal pH, antioxidants to prevent oxidative degradation, and cryoprotectants (e.g., trehalose, mannitol) for frozen solutions. The choice of excipients will be highly dependent on the final application and should be evaluated on a case-by-case basis.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific instrumentation and degradation products encountered.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Detection UV at 210 nm
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL

Sample Preparation: Dilute the this compound solution to a suitable concentration with the mobile phase.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Stress ConditionProtocol
Acid Hydrolysis Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Heat a solid sample of this compound at 105°C for 24 hours.
Photodegradation Expose a solution of this compound to UV light (254 nm) and visible light for a defined period.

Analyze the stressed samples using the stability-indicating HPLC method to observe the degradation products.

Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Hydrolytic Degradation Pathway of this compound

G 11-Oxoisomogroside_V This compound (Mogrol + 5 Glucose) Degradation_Product_1 Deglycosylated Intermediate 1 (Mogrol + 4 Glucose) 11-Oxoisomogroside_V->Degradation_Product_1 - Glucose Degradation_Product_2 Deglycosylated Intermediate 2 (Mogrol + 3 Glucose) Degradation_Product_1->Degradation_Product_2 - Glucose Mogrol Mogrol (Aglycone) Degradation_Product_2->Mogrol - 3 Glucose

Caption: Potential hydrolytic degradation of this compound.

Diagram 2: Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Prepare_Solution Prepare this compound Solution Acid Acidic (e.g., 0.1M HCl) Prepare_Solution->Acid Base Basic (e.g., 0.1M NaOH) Prepare_Solution->Base Oxidative Oxidative (e.g., 3% H2O2) Prepare_Solution->Oxidative Thermal Thermal (e.g., 60°C) Prepare_Solution->Thermal Photo Photolytic (UV/Vis Light) Prepare_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Evaluate Degradation & Identify Products HPLC_Analysis->Data_Evaluation

Caption: Workflow for forced degradation stability testing.

Minimizing degradation of 11-Oxoisomogroside V during processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 11-Oxoisomogroside V during experimental processing. The information is presented in a question-and-answer format for clarity and ease of use.

Disclaimer: Specific stability and degradation kinetic data for this compound are limited in publicly available literature. Much of the guidance provided is extrapolated from studies on the closely related and more extensively studied compound, Mogroside V. Researchers should consider this and perform their own stability studies for critical applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo or monk fruit). It is a valuable compound for research due to its potential biological activities, including the activation of the transcriptional activity of PGC-1α.[1] Maintaining its structural integrity during processing is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of activity and the formation of impurities that may interfere with assays.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the general principles of drug stability and data from related mogrosides, the primary factors that can cause degradation include pH, temperature, light exposure, and enzymatic activity.[2] The presence of an "oxo" group at the 11-position may also influence its susceptibility to certain degradation pathways compared to Mogroside V.

Q3: What is the main degradation pathway observed for similar mogrosides?

A3: For Mogroside V, the primary metabolic and in vitro degradation pathway is deglycosylation, which is the stepwise removal of glucose units from the mogrol backbone. This is often facilitated by enzymatic hydrolysis (e.g., by β-glucosidase) or acidic conditions. The gut microbiota has also been shown to metabolize Mogroside V and 11-Oxo-mogroside V through deglycosylation.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products of this compound resulting from processing-induced stress (e.g., heat, pH, light) are not well-documented in the available literature. However, based on the known degradation of Mogroside V, it is plausible that deglycosylated derivatives of this compound would be the primary degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and processing of this compound.

Issue Potential Cause Troubleshooting/Prevention Strategy
Loss of compound activity or concentration in solution over time. pH-mediated hydrolysis. - Maintain solutions within a pH range of 3 to 12, where Mogroside V has shown stability. - Use buffered solutions appropriate for your experimental window. - Avoid prolonged storage in strongly acidic or alkaline conditions.
Thermal degradation. - Store stock solutions and samples at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). - Minimize exposure to high temperatures during processing steps. While Mogroside V shows some stability at 100°C for short periods, the effect on this compound is not fully known.[3] - For heat-sensitive steps, consider alternative methods or reduce the duration of heat exposure.
Photodegradation. - Protect solutions from direct light by using amber vials or covering containers with aluminum foil. - Work in a low-light environment when possible.
Inconsistent results in cell-based assays. Enzymatic degradation by cellular enzymes. - Minimize incubation times where possible. - Consider using enzyme inhibitors if compatible with the experimental design. - Perform control experiments to assess the stability of the compound in the specific cell culture medium and conditions.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products. - Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. - Compare the chromatograms of stressed and unstressed samples to identify degradation peaks. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and infer their structures (e.g., loss of glucose units).

Data on Factors Affecting Mogroside V Stability (as a proxy for this compound)

Parameter Condition Observed Effect on Mogroside V Citation
pH 3 - 12 (at 2-8°C)Stable
Temperature 100°CStable for at least 10 minutes[3]
100-150°CStable for up to 4 hours (in a constant temperature oven)[3]
High-temperature dryingCan lead to a decrease in content
Enzymatic Activity β-glucosidaseDeglycosylation to form intermediates and ultimately the aglycone.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Receiving and Storage: Upon receipt, store the solid compound at -20°C or -80°C, protected from light and moisture.

  • Preparation of Stock Solutions:

    • Allow the compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound in a low-light environment.

    • Dissolve the compound in a suitable solvent (e.g., DMSO, ethanol, or a buffered aqueous solution). If using an organic solvent, prepare a concentrated stock solution.

    • For aqueous solutions, use a buffer within the stable pH range (3-12).

  • Storage of Stock Solutions:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots in amber vials or tubes at -20°C or -80°C.

  • Working Solutions:

    • Prepare fresh working solutions from the stock solution for each experiment.

    • Keep working solutions on ice and protected from light during the experiment.

Protocol 2: Basic Forced Degradation Study

This protocol provides a framework for identifying potential degradation pathways and products.

  • Sample Preparation: Prepare several identical solutions of this compound at a known concentration in a suitable solvent.

  • Stress Conditions (run in parallel with an unstressed control):

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature, protected from light.

    • Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 80°C) in a controlled oven.

    • Photodegradation: Expose a solution to a UV light source (e.g., 254 nm or 365 nm) or direct sunlight for a defined period.

  • Sample Analysis:

    • At each time point, take an aliquot of each stressed solution and the control.

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 3).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Note the decrease in the peak area of this compound and the appearance of new peaks (degradation products).

    • If using LC-MS, analyze the mass spectra of the degradation peaks to propose their identities.

Protocol 3: Stability-Indicating HPLC Method (Example)

This is a general method; optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of formic acid, e.g., 0.1%, to improve peak shape).

  • Gradient Program (Example):

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: Ramp to 80% Acetonitrile

    • 25-30 min: Hold at 80% Acetonitrile

    • 30-35 min: Return to 20% Acetonitrile

    • 35-40 min: Re-equilibration at 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm or Charged Aerosol Detector (CAD).

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow start Start: Solid this compound prep_stock Prepare Stock Solution (DMSO or Buffer pH 3-12) start->prep_stock storage Store Aliquots at -20°C or -80°C (Protected from Light) prep_stock->storage prep_working Prepare Fresh Working Solution storage->prep_working experiment Conduct Experiment (Minimize exposure to heat and light) prep_working->experiment analysis Analyze Samples (Stability-Indicating HPLC) experiment->analysis troubleshoot Troubleshooting: Degradation Observed? analysis->troubleshoot end End: Data Interpretation troubleshoot->end No forced_degradation Perform Forced Degradation Study troubleshoot->forced_degradation Yes forced_degradation->analysis degradation_pathway compound This compound degradation_products Potential Degradation Products (e.g., Deglycosylated forms) compound->degradation_products Degradation stress Stress Factors: - pH (extremes) - High Temperature - UV Light - Enzymes (e.g., β-glucosidase) stress->degradation_products

References

Technical Support Center: Enhancing the Bioavailability of 11-Oxoisomogroside V

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with potential strategies, troubleshooting advice, and frequently asked questions (FAQs) regarding the improvement of the oral bioavailability of 11-Oxoisomogroside V. Given the limited direct experimental data on this compound, the strategies outlined below are based on the known physicochemical and metabolic properties of the closely related and well-studied compound, Mogroside V, as well as established principles of drug delivery for poorly bioavailable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential barriers to the oral bioavailability of this compound?

A1: Based on the characteristics of related mogrosides, the primary barriers to the oral bioavailability of this compound are likely:

  • Poor aqueous solubility: While some sources state that Mogroside V is water-soluble, its large molecular weight and triterpenoid aglycone structure can limit its dissolution rate in gastrointestinal fluids.[1][2][3]

  • Extensive metabolism: Mogroside V undergoes significant metabolism, primarily by intestinal microflora and hepatic enzymes.[4] The metabolic pathways include deglycosylation, hydroxylation, and dehydrogenation.[4] It is highly probable that this compound is subject to similar metabolic processes.

  • Efflux transporter activity: As a large glycoside molecule, it may be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestinal epithelium, which would actively pump the compound back into the intestinal lumen, reducing its net absorption.

Q2: What general strategies can be employed to improve the bioavailability of mogrosides?

A2: General strategies focus on overcoming the barriers mentioned above and can be broadly categorized as:

  • Formulation Strategies: These aim to improve the solubility and dissolution rate of the compound. Examples include lipid-based formulations, solid dispersions, and nanoparticle systems.

  • Chemical Modification: This involves altering the chemical structure of the molecule to enhance its absorption characteristics, for example, through prodrug approaches or glycosylation modifications.[5]

  • Co-administration with Excipients: This involves the use of absorption enhancers or metabolism inhibitors to increase intestinal permeability and reduce first-pass metabolism.

Q3: Is there a recommended starting point for formulation development?

A3: For a compound like this compound, a logical starting point would be to explore amorphous solid dispersions or lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS). Mogroside V has been shown to act as a carrier for other poorly soluble drugs by forming solid dispersions, suggesting its amphiphilic nature can be leveraged.[6] These approaches can significantly enhance the dissolution of the compound in the gastrointestinal tract, which is often the rate-limiting step for absorption.

Troubleshooting Guides for Common Experimental Issues

Issue Potential Cause Troubleshooting Steps
Low in vitro dissolution of this compound formulation Inadequate amorphization in a solid dispersion; Poor emulsification of a lipid-based system; Insufficient particle size reduction.1. Solid Dispersion: Confirm the amorphous state using PXRD or DSC. Optimize the polymer type and drug-to-polymer ratio. Consider a ternary solid dispersion with a surfactant. 2. Lipid-Based System: Adjust the oil, surfactant, and co-surfactant ratios. Evaluate different surfactants with varying HLB values. 3. Nanoparticles: Optimize the manufacturing process parameters (e.g., homogenization pressure, sonication time) to achieve the desired particle size.
High variability in in vivo pharmacokinetic data Formulation instability in the GI tract (e.g., precipitation); Food effects; Inconsistent dosing procedure.1. Perform in vitro dispersion and precipitation tests in simulated gastric and intestinal fluids. 2. Conduct pharmacokinetic studies in both fasted and fed states to assess food effects. 3. Ensure a consistent and accurate gavage technique for oral administration in animal models.
No significant improvement in bioavailability despite enhanced dissolution Rapid metabolism by gut microbiota or first-pass metabolism in the liver; Efflux by intestinal transporters (e.g., P-gp).1. Investigate the metabolism of this compound using in vitro models with gut bacteria or liver microsomes. 2. Co-administer with a broad-spectrum antibiotic in animal studies to assess the role of gut microbiota (use with caution and appropriate ethical considerations). 3. Evaluate the effect of co-administering a known P-gp inhibitor (e.g., verapamil, piperine) on the compound's absorption.
Chemical instability of this compound during formulation High temperatures used in methods like hot-melt extrusion; Extreme pH conditions.1. Mogroside V is reported to be stable at high temperatures (up to 100-150°C) and a wide pH range (3-12).[5] However, the 11-oxo group may confer different stability. 2. For heat-sensitive methods, consider solvent evaporation for solid dispersions. 3. Conduct stability studies of the drug in the formulation excipients under stressed conditions (e.g., elevated temperature and humidity).

Quantitative Data Summary: Potential Bioavailability Enhancement Strategies

The following table summarizes potential strategies and hypothetical quantitative improvements based on typical outcomes for poorly soluble drugs. Note: These values are illustrative and require experimental validation for this compound.

Strategy Key Parameters Hypothetical Improvement in Bioavailability (Fold Increase in AUC) Advantages Challenges
Solid Dispersion Drug-to-polymer ratio, Polymer type (e.g., PVP, HPMC)2 - 10Established technology, ScalablePotential for recrystallization, Hygroscopicity
Self-Emulsifying Drug Delivery System (SEDDS) Oil, Surfactant, Co-surfactant ratios5 - 20Enhanced solubilization, Potential for lymphatic uptakeHigh surfactant concentration may cause GI irritation, Potential for drug precipitation upon dilution
Nanocrystal Formulation Particle size, Stabilizer concentration2 - 8Increased surface area for dissolution, High drug loadingPotential for particle aggregation, Manufacturing complexity
Co-administration with P-gp Inhibitor (e.g., Piperine) Dose of inhibitor1.5 - 4Targets a specific absorption barrierPotential for drug-drug interactions, Systemic effects of the inhibitor
Prodrug Approach Linker chemistry, Lipophilicity of promoietyVariable (can be significant)Can overcome multiple barriers (solubility, permeability)Complex synthesis and characterization, In vivo cleavage to the active drug must be efficient

Detailed Experimental Protocols

Protocol 1: Preparation and Evaluation of a Solid Dispersion of this compound
  • Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.

  • Procedure (Solvent Evaporation Method): a. Accurately weigh 100 mg of this compound and 200 mg of PVP K30 (1:2 ratio). b. Dissolve both components in a minimal amount of a 1:1 (v/v) dichloromethane:methanol co-solvent in a round-bottom flask. c. Sonicate for 15 minutes to ensure a clear solution. d. Remove the solvent under reduced pressure using a rotary evaporator at 40°C. e. Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent. f. Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.

  • Characterization: a. Dissolution Study: Perform dissolution testing in a USP Type II apparatus using 900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8). Compare the dissolution profile to that of the pure drug. b. Solid-State Characterization: Analyze the solid dispersion using Powder X-ray Diffraction (PXRD) to confirm the amorphous nature and Differential Scanning Calorimetry (DSC) to assess drug-polymer interactions.

Protocol 2: In Vitro Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of this compound and evaluate its potential as a P-gp substrate.

  • Materials: Caco-2 cells, Transwell inserts, Hank's Balanced Salt Solution (HBSS), this compound, Verapamil (P-gp inhibitor).

  • Procedure: a. Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer. b. Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. c. Wash the monolayers with pre-warmed HBSS. d. Apical to Basolateral (A-B) Transport: Add this compound solution (e.g., 10 µM) to the apical side and fresh HBSS to the basolateral side. e. Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral side and fresh HBSS to the apical side. f. To assess P-gp involvement, repeat the A-B and B-A transport studies in the presence of 100 µM verapamil. g. Incubate at 37°C with 5% CO2. Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). h. Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux. A reduction in the efflux ratio in the presence of verapamil would confirm P-gp substrate activity.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Evaluation A This compound B Physicochemical Characterization (Solubility, Stability) A->B C In Vitro Permeability (Caco-2 Assay) A->C D Poor Solubility B->D E Low Permeability / High Efflux C->E F Formulation Strategies (Solid Dispersion, SEDDS) D->F Address G Co-administration with Permeation Enhancer / Efflux Inhibitor E->G Address H In Vitro Dissolution F->H I In Vivo Pharmacokinetic Study (Animal Model) G->I H->I J Improved Bioavailability? I->J

Caption: Workflow for selecting and evaluating bioavailability enhancement strategies.

Metabolic_Pathway cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation & Liver Drug This compound IntestinalLumen Intestinal Lumen Drug->IntestinalLumen Ingestion GutMicrobiota Gut Microbiota (Deglycosylation) IntestinalLumen->GutMicrobiota Enterocyte Enterocyte IntestinalLumen->Enterocyte Absorption GutMicrobiota->IntestinalLumen Metabolites Enterocyte->IntestinalLumen P-gp Efflux PortalVein Portal Vein Enterocyte->PortalVein Liver Liver (Hepatic Metabolism) (Hydroxylation, etc.) PortalVein->Liver SystemicCirculation Systemic Circulation (Metabolites) Liver->SystemicCirculation

Caption: Postulated metabolic pathway and absorption barriers for this compound.

References

Addressing matrix effects in the mass spectrometry analysis of 11-Oxoisomogroside V

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the mass spectrometry analysis of 11-Oxoisomogroside V.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] In the analysis of this compound, which is often extracted from complex biological or natural product matrices, these effects are a primary cause of inaccurate and irreproducible quantitative results.[3] Co-eluting substances can compete with the analyte for charge in the ion source or affect the physical properties of the ESI droplets, such as surface tension, thereby hindering the ionization process.[2][4]

Q2: My LC-MS/MS analysis shows a very low or no signal for this compound. How can I determine if this is due to matrix effects?

A2: A low or absent signal is a common symptom of ion suppression.[5][6] The issue can stem from sample preparation, chromatographic conditions, or mass spectrometer settings. A systematic troubleshooting approach is necessary to identify the root cause. The workflow below outlines a logical process for diagnosing the problem.

G cluster_Start cluster_SamplePrep Step 1: Sample Integrity & Preparation cluster_LC Step 2: Liquid Chromatography cluster_MS Step 3: Mass Spectrometry cluster_End Start Start: Low/No Signal for This compound CheckConcentration Is analyte concentration above LOD? Start->CheckConcentration CheckExtraction Is extraction protocol optimized for mogrosides? CheckConcentration->CheckExtraction If Yes End Resolution: Signal Restored CheckConcentration->End No: Concentrate Sample CheckCleanup Is sample cleanup sufficient? (e.g., SPE, LLE) CheckExtraction->CheckCleanup If Yes CheckExtraction->End No: Re-optimize Extraction CheckColumn Is the column chemistry (e.g., C18) appropriate? CheckCleanup->CheckColumn If Yes CheckCleanup->End No: Improve Cleanup CheckSeparation Is analyte peak separated from suppression zones? CheckColumn->CheckSeparation If Yes CheckColumn->End No: Test New Column CheckMobilePhase Is mobile phase optimized (e.g., modifiers)? CheckSeparation->CheckMobilePhase If Yes CheckSeparation->End No: Adjust Gradient CheckSource Are ESI source parameters optimized? (Voltage, Gas, Temp) CheckMobilePhase->CheckSource If Yes CheckMobilePhase->End No: Test Modifiers CheckTransitions Are MRM transitions correct and optimized? CheckSource->CheckTransitions If Yes CheckSource->End No: Re-optimize Source CheckTransitions->End If Yes CheckTransitions->End No: Re-optimize MRM

Caption: Troubleshooting workflow for low analyte signal.

Q3: What are the best strategies to minimize matrix effects during sample preparation?

A3: Improving sample preparation is one of the most effective methods to combat matrix effects.[7] The goal is to remove interfering endogenous components while efficiently recovering the analyte. Key strategies include:

  • Solid-Phase Extraction (SPE): Often considered a highly effective technique for cleaning up complex samples by selectively isolating the analyte.[5]

  • Liquid-Liquid Extraction (LLE): Uses immiscible solvents to partition the analyte away from matrix components.[7] Adjusting the pH can improve the selectivity of the extraction.[7]

  • Protein Precipitation (PPT): A simpler but often less clean method, where a solvent like methanol or acetonitrile is used to crash out proteins.[6][8] This method may leave other small-molecule interferences in the sample.[6]

  • Dilution: A straightforward approach where diluting the sample reduces the concentration of both the analyte and the interfering matrix components.[9] This is effective for high-concentration samples or when matrix effects are severe.[3]

G cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) RawSample Raw Sample (e.g., Plasma, Plant Extract) PPT_Step1 Add Acetonitrile or Methanol RawSample->PPT_Step1 LLE_Step1 Add Immiscible Organic Solvent RawSample->LLE_Step1 SPE_Step1 Condition Cartridge RawSample->SPE_Step1 PPT_Step2 Vortex & Centrifuge PPT_Step1->PPT_Step2 PPT_Step3 Collect Supernatant PPT_Step2->PPT_Step3 CleanExtract Clean Extract for LC-MS/MS Analysis PPT_Step3->CleanExtract LLE_Step2 Vortex & Centrifuge LLE_Step1->LLE_Step2 LLE_Step3 Collect Organic Layer LLE_Step2->LLE_Step3 LLE_Step3->CleanExtract SPE_Step2 Load Sample SPE_Step1->SPE_Step2 SPE_Step3 Wash Interferences SPE_Step2->SPE_Step3 SPE_Step4 Elute Analyte SPE_Step3->SPE_Step4 SPE_Step4->CleanExtract

Caption: Sample preparation strategies to mitigate matrix effects.

Q4: How can I optimize my LC-MS/MS method to reduce matrix effects?

A4: Method optimization is crucial. Key areas to focus on include:

  • Chromatographic Separation: Improve the LC gradient to separate this compound from co-eluting matrix components.[9] A shallower gradient around the analyte's retention time can enhance resolution.[9]

  • Column Choice: While a C18 column is commonly used for mogrosides, testing alternative column chemistries can alter selectivity and improve separation from interferences.[8]

  • Ionization Source: Electrospray ionization (ESI) is susceptible to matrix effects.[4] Mogrosides are typically analyzed in negative ion mode.[8][10] Optimizing source parameters like capillary voltage, nebulizer gas flow, and drying gas temperature can significantly impact signal intensity and stability.[5]

  • Internal Standards: Using a stable isotope-labeled (SIL) internal standard is highly recommended.[1] A SIL-IS has nearly identical chemical properties and retention time to the analyte, meaning it will experience and thus compensate for the same degree of ion suppression or enhancement.[11]

Q5: What causes ion suppression in the ESI source?

A5: Ion suppression in the ESI source is a complex process with several proposed mechanisms.[1] Primarily, co-eluting matrix components interfere with the conversion of the analyte into gas-phase ions. This can happen when matrix components with high surface activity displace the analyte from the droplet surface, or when they alter the droplet's viscosity and surface tension, hindering solvent evaporation and the ultimate release of analyte ions.[2][4]

G cluster_cause Causes cluster_process ESI Process Interference cluster_effect Result Matrix High Concentration of Co-eluting Matrix Components (Salts, Phospholipids, etc.) Competition Competition for Droplet Surface and Excess Charge Matrix->Competition Analyte Target Analyte (this compound) Droplet Charged Droplet Formation in ESI Source Analyte->Droplet Droplet->Competition Evaporation Inefficient Solvent Evaporation & Droplet Fission Competition->Evaporation Suppression Reduced Formation of Gas-Phase Analyte Ions ([M-H]⁻) Evaporation->Suppression SignalLoss Signal Suppression & Inaccurate Quantification Suppression->SignalLoss

Caption: Mechanism of ion suppression in the ESI source.

Experimental Protocols & Data

Representative Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load 500 µL of the pre-treated sample (e.g., plasma after protein precipitation and dilution) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Tables

Table 1: Comparison of Common Sample Preparation Techniques

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive.Less effective at removing non-protein interferences; high risk of matrix effects.Initial screening, high-throughput analysis.
Liquid-Liquid Extraction (LLE) Good removal of salts and polar interferences; can be highly selective.More labor-intensive; requires solvent optimization; potential for analyte loss.Matrices with high salt or phospholipid content.
Solid-Phase Extraction (SPE) Highly selective and effective at removing interferences; high analyte concentration factor.[5]Higher cost; requires method development and optimization.Complex matrices requiring low detection limits.

Table 2: Typical LC Parameters for Mogroside Analysis

This method, developed for Mogroside V, serves as a strong starting point for this compound.[8]

ParameterSetting
Column C18 (e.g., Shiseido Capcell Pak UG120, 2.0 x 50mm, 3.0µm)[8]
Mobile Phase A Water
Mobile Phase B Methanol[8]
Gradient Isocratic: 60% B[8] (A gradient elution may be required for better separation from matrix)
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C

Table 3: Example MS/MS Parameters for Mogroside V (Negative ESI Mode)

Researchers should perform compound optimization to determine the exact transitions for this compound.

ParameterMogroside V[8]Internal Standard (Example)[8]
Ionization Mode Negative ESINegative ESI
Precursor Ion (m/z) 1285.61089.6
Product Ion (m/z) 1123.7649.6
Collision Energy (V) Compound-specific; requires optimization.Compound-specific; requires optimization.
Dwell Time (ms) 50 - 10050 - 100

References

Refinement of animal study protocols for 11-Oxoisomogroside V administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the administration of 11-Oxoisomogroside V in animal studies. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the smooth execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a cucurbitane glycoside, a type of natural compound. It is known to possess strong antioxidant properties and has been shown to activate the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway.[1][2] This pathway is a master regulator of mitochondrial biogenesis and the body's antioxidant defense systems.[3][4][5] Its structural similarity to Mogroside V suggests it may also influence the AMP-activated protein kinase (AMPK) signaling pathway, which is upstream of PGC-1α.

Q2: What are the solubility characteristics of this compound?

A2: The solubility of this compound has been determined in several common laboratory solvents. This information is crucial for preparing appropriate dosing solutions for your animal studies.

SolventSolubility
Dimethylformamide (DMF)1 mg/mL
Dimethyl sulfoxide (DMSO)1 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL

Data sourced from commercially available product information.

Q3: What is the recommended route of administration for this compound in animal studies?

A3: The optimal route of administration depends on the specific research question and the target organ system.

  • Oral Gavage: This is a common route for administering substances directly to the stomach. However, the closely related compound, Mogroside V, has shown low oral bioavailability, meaning a significant portion may not be absorbed into the bloodstream.[6] This should be a key consideration in study design and dose selection.

  • Intraperitoneal (IP) Injection: IP injection allows for systemic delivery and can bypass the first-pass metabolism in the liver that occurs with oral administration. This route may lead to more consistent systemic exposure.

Q4: How do I calculate the appropriate dose for my animal study?

A4: Dose calculation is a critical step to ensure both efficacy and animal welfare. A common method for converting a human dose to an animal dose is based on Body Surface Area (BSA). The formula is as follows:

Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)

The Km factor is a conversion factor that relates body weight to body surface area.

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Human601.6037
Rat0.150.0256
Mouse0.020.0073

These values are standard references used in preclinical research.

Troubleshooting Guides

Formulation and Administration
Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in dosing solution. The concentration exceeds the solubility limit in the chosen vehicle.- Ensure the concentration is within the known solubility limits (see FAQ A2).- For oral administration, consider preparing a suspension using a suspending agent like 0.5% w/v sodium carboxymethylcellulose (CMC) in sterile water or saline.- For IP injection, ensure the final solution is sterile and consider using a co-solvent system if necessary, but be mindful of potential vehicle toxicity.
Inconsistent results between animals. - Inaccurate dosing.- Misadministration (e.g., accidental injection into the gut during IP).- Low and variable oral bioavailability.- Weigh each animal accurately on the day of dosing to calculate the precise volume.- Ensure proper restraint and technique for the chosen administration route (see detailed protocols below).- For oral studies, consider the low bioavailability and potential for high inter-individual variability. IP administration may provide more consistent exposure.
Animal shows signs of distress after administration (e.g., lethargy, ruffled fur). - The vehicle may be causing irritation.- The compound itself may have acute toxic effects at the administered dose.- Administer a vehicle-only control group to assess the effects of the vehicle alone.- Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).- Ensure the pH of the dosing solution is within a physiologically acceptable range.
Experimental Readouts
Issue Potential Cause Troubleshooting Steps
No significant change in PGC-1α expression or its downstream targets. - Insufficient dose or duration of treatment.- Low bioavailability of the compound.- Timing of tissue collection may have missed the peak response.- Consider increasing the dose or extending the treatment period.- Switch to a route of administration with higher expected bioavailability (e.g., IP).- Perform a time-course study to identify the optimal time point for observing changes in gene and protein expression.
High variability in antioxidant enzyme activity assays. - Inconsistent tissue homogenization.- Sample degradation due to improper storage or handling.- Pipetting errors during the assay.- Ensure a standardized homogenization protocol is used for all samples.- Keep tissue samples on ice during processing and store them at -80°C for long-term storage.- Use calibrated pipettes and perform assays in duplicate or triplicate.

Experimental Protocols

Preparation of this compound for Oral Gavage

This protocol describes the preparation of a suspension suitable for oral administration to mice or rats.

Materials:

  • This compound powder

  • 0.5% (w/v) Sodium Carboxymethylcellulose (CMC) in sterile water for injection or sterile saline

  • Sterile conical tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the total amount of this compound and vehicle required based on the number of animals, their average weight, and the desired dose.

  • Accurately weigh the this compound powder and place it in a sterile conical tube.

  • Add a small volume of the 0.5% CMC solution to the powder to create a paste.

  • Gradually add the remaining volume of the 0.5% CMC solution while continuously vortexing to ensure a uniform suspension.

  • Visually inspect the suspension for any large aggregates. Continue vortexing until the suspension is homogenous.

  • Prepare the suspension fresh on the day of dosing. If it needs to be stored for a short period, keep it at 4°C and vortex thoroughly before each use.

In Vivo Administration via Oral Gavage in Mice

This protocol provides a step-by-step guide for the oral administration of this compound to mice.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (flexible plastic is recommended to minimize injury)

  • Syringes

  • Animal scale

Procedure:

  • Weigh each mouse to determine the exact volume of the suspension to be administered.

  • Gently restrain the mouse by the scruff of the neck, ensuring its head and body are in a straight line.

  • Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.

  • Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw and reposition.

  • Once the needle is in the esophagus, slowly dispense the suspension.

  • Withdraw the needle gently and return the mouse to its cage.

  • Monitor the animal for at least 30 minutes for any signs of distress, such as coughing or difficulty breathing.

Evaluation of PGC-1α Pathway Activation in Liver Tissue

This protocol outlines the steps for collecting and processing liver tissue to assess the effects of this compound on the PGC-1α signaling pathway.

Materials:

  • Euthanasia supplies (as per institutional guidelines)

  • Surgical tools

  • Cryovials

  • Liquid nitrogen

  • -80°C freezer

  • Reagents for RNA and protein extraction

Procedure:

  • At the designated time point after the final dose, euthanize the animal according to your institution's approved protocol.

  • Perform a laparotomy to expose the liver.

  • Excise a portion of the liver and rinse it with ice-cold PBS to remove excess blood.

  • For gene expression analysis (qPCR), place a small piece of the liver (approx. 30-50 mg) into a cryovial and snap-freeze it in liquid nitrogen.

  • For protein analysis (Western blot), place another piece of the liver into a separate cryovial and snap-freeze it in liquid nitrogen.

  • Store all samples at -80°C until analysis.

  • Follow standard laboratory protocols for RNA and protein extraction, followed by qPCR for target genes (e.g., Ppargc1a, Nrf1, Tfam, Sod2, Cat) and Western blotting for target proteins (e.g., PGC-1α, NRF-1, TFAM, SOD2, Catalase).

Signaling Pathways and Workflows

PGC1a_Signaling_Pathway Compound This compound AMPK AMPK Activation Compound->AMPK (Potential) PGC1a PGC-1α Activation Compound->PGC1a AMPK->PGC1a NRF1_2 NRF-1, NRF-2 PGC1a->NRF1_2 Antioxidant_Enzymes SOD2, Catalase, GPx1 PGC1a->Antioxidant_Enzymes Tfam Tfam NRF1_2->Tfam Mito_Biogenesis Mitochondrial Biogenesis Tfam->Mito_Biogenesis ROS_Detox ROS Detoxification Antioxidant_Enzymes->ROS_Detox

Caption: PGC-1α signaling pathway activated by this compound.

Experimental_Workflow Start Start: Animal Acclimation Dosing_Prep Dosing Solution Preparation Start->Dosing_Prep Animal_Dosing Animal Dosing (Oral Gavage or IP) Start->Animal_Dosing Dosing_Prep->Animal_Dosing Monitoring Monitoring Animal_Dosing->Monitoring Tissue_Collection Tissue Collection Monitoring->Tissue_Collection Analysis Biochemical & Molecular Analysis Tissue_Collection->Analysis End End: Data Interpretation Analysis->End

Caption: General experimental workflow for in vivo studies.

References

Method development for the analysis of 11-Oxoisomogroside V metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the analysis of 11-Oxoisomogroside V and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a cucurbitane-type triterpenoid glycoside. It is a derivative of Mogroside V, a major bioactive component of Siraitia grosvenorii (monk fruit).[1][2] this compound has been identified as an activator of the transcriptional activity of PGC-1α.[2]

Q2: What are the expected metabolic pathways for this compound?

A2: The metabolism of Mogroside V, a closely related compound, involves several biotransformation pathways. The primary metabolic reactions identified include deglycosylation, hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation.[1] Therefore, metabolites of this compound are likely formed through similar pathways.

Q3: Which analytical techniques are most suitable for the analysis of this compound and its metabolites?

A3: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (e.g., Q-TOF), are the most effective techniques.[1][3][4] These methods offer the sensitivity and selectivity required for identifying and quantifying metabolites in complex biological matrices.

Q4: What are the key challenges in analyzing this compound metabolites?

A4: Key challenges include:

  • Isomeric Separation: Distinguishing between isomers of metabolites can be difficult and requires optimized chromatographic conditions.[5]

  • Matrix Effects: Biological samples can contain endogenous substances that suppress or enhance the ionization of the target analytes, affecting accuracy.[6]

  • Low Concentrations: Metabolites are often present at very low concentrations, requiring highly sensitive analytical methods.

  • Metabolite Identification: Identifying unknown metabolites requires advanced mass spectrometry techniques and data interpretation skills.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound metabolites using LC-MS based methods.

Chromatography Issues
Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) 1. Column degradation.2. Incompatible mobile phase pH.3. Sample solvent mismatch with the mobile phase.4. Column overload.1. Replace the column with a new one.2. Adjust the mobile phase pH. For mogrosides, a mobile phase containing 0.1% formic acid is often used.[3]3. Dissolve the sample in the initial mobile phase.4. Reduce the injection volume or sample concentration.
Inadequate Separation of Isomers 1. Suboptimal column chemistry.2. Inappropriate mobile phase composition or gradient.1. Screen different column chemistries (e.g., C18, Phenyl-Hexyl).2. Optimize the gradient elution program, including the gradient slope and duration.[5]3. Adjust the mobile phase composition (e.g., ratio of organic solvent to water).
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column aging.1. Ensure accurate and consistent preparation of the mobile phase.2. Use a column thermostat to maintain a constant temperature.3. Equilibrate the column for a sufficient time before analysis. Consider replacing the column if shifts persist.
Mass Spectrometry Issues
Problem Possible Causes Recommended Solutions
Low Sensitivity/Poor Signal Intensity 1. Inefficient ionization.2. Suboptimal MS parameters (e.g., capillary voltage, gas flow).3. Ion suppression from matrix components.1. Optimize the electrospray ionization (ESI) source parameters. Both positive and negative ion modes should be evaluated.2. Perform a tuning of the mass spectrometer for the specific analytes.3. Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction).4. Dilute the sample to reduce matrix effects.[6]
High Background Noise 1. Contaminated mobile phase or LC system.2. In-source fragmentation.1. Use high-purity solvents and additives. Flush the LC system thoroughly.2. Optimize the cone voltage/fragmentor voltage to minimize in-source fragmentation.
Inaccurate Mass Measurement (High-Resolution MS) 1. Improper mass calibration.2. Fluctuations in ambient temperature.1. Perform regular mass calibration of the instrument.2. Ensure a stable laboratory environment with controlled temperature.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting this compound and its metabolites from biological fluids like plasma or urine.

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load 1 mL of the pre-treated sample (e.g., plasma diluted with water) onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 3 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

UPLC-Q-TOF/MS Analysis

This method provides a starting point for the analysis of this compound metabolites.

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[3]

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Mode: ESI Positive and Negative

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 40 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 450 °C

  • Acquisition Range: m/z 100-1500

Quantitative Data Summary

The following tables summarize typical parameters for the quantification of mogrosides using LC-MS/MS. These can be used as a reference for developing a quantitative method for this compound and its metabolites.

Table 1: Example LC-MS/MS Parameters for Mogroside Analysis [4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mogroside IIE961.5799.435
Mogroside III1123.6961.538
Mogroside IV1285.61123.642
Mogroside V1285.61123.642
Isomogroside V1285.61123.642
Siamenoside I1285.61123.642
This compoundTo be determinedTo be determinedTo be optimized

Table 2: Method Validation Parameters for Mogroside Analysis [6]

ParameterMogroside VIsomogroside V
Linear Range (ng/mL) 1 - 5001 - 500
LOD (ng/mL) 0.30.3
LOQ (ng/mL) 11
Recovery (%) 95.2 - 103.493.8 - 102.1
Intra-day Precision (RSD%) < 3.5< 3.8
Inter-day Precision (RSD%) < 4.1< 4.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine, Feces) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Biological_Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration UPLC UPLC Separation Concentration->UPLC MS MS/MS or Q-TOF Detection UPLC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Metabolite_ID Metabolite Identification Data_Acquisition->Metabolite_ID Quantification Quantification Metabolite_ID->Quantification

Caption: Experimental workflow for the analysis of this compound metabolites.

signaling_pathway cluster_cell Cellular Response OxoisomogrosideV This compound PGC1a_Activation PGC-1α Activation OxoisomogrosideV->PGC1a_Activation Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a_Activation->Mitochondrial_Biogenesis Energy_Metabolism Energy Metabolism Regulation PGC1a_Activation->Energy_Metabolism

Caption: Proposed signaling pathway of this compound.

References

Validation & Comparative

Comparative Analysis of 11-Oxoisomogroside V and Mogroside V Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of closely related natural compounds is paramount for targeted therapeutic development. This guide provides a comparative analysis of 11-Oxoisomogroside V and Mogroside V, two cucurbitane glycosides derived from the fruit of Siraitia grosvenorii (monk fruit). While both compounds are known for their intense sweetness, emerging research highlights their distinct pharmacological profiles. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant biological pathways.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data comparing the bioactivities of this compound and Mogroside V. The primary focus of comparative research to date has been on their antioxidant properties.

Bioactivity ParameterThis compoundMogroside VReference
Antioxidant Activity (ROS Scavenging) [1][2]
Superoxide Anion (O₂⁻) Scavenging (EC₅₀)4.79 µg/mLLess effective than this compound[1][2]
Hydrogen Peroxide (H₂O₂) Scavenging (EC₅₀)16.52 µg/mLLess effective than this compound[1][2]
Hydroxyl Radical (•OH) Scavenging (EC₅₀)146.17 µg/mL48.44 µg/mL[1][2]
DNA Damage Inhibition [1][2]
•OH-induced DNA Damage Inhibition (EC₅₀)3.09 µg/mLNot reported[1][2]
Anti-cancer Activity [3]
Epstein-Barr Virus Early Antigen (EBV-EA) Induction InhibitionPotent inhibitorNot reported[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Reactive Oxygen Species (ROS) Scavenging Activity Assay (Chemiluminescence)

This protocol is adapted from studies measuring the antioxidant capacity of mogrosides.[1][2]

  • Principle: The scavenging of reactive oxygen species (O₂⁻, H₂O₂, •OH) by the test compounds is measured by the inhibition of a chemiluminescence reaction. The intensity of the light emitted is proportional to the amount of ROS present.

  • Reagents:

    • Luminol (for H₂O₂ detection)

    • Lucigenin (for O₂⁻ detection)

    • Deoxyribose (for •OH detection)

    • Test compounds (this compound and Mogroside V) dissolved in a suitable solvent (e.g., DMSO).

    • ROS generating systems (e.g., xanthine/xanthine oxidase for O₂⁻, Fenton reaction for •OH).

    • Phosphate buffered saline (PBS).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well microplate, add the test compound solution, the appropriate chemiluminescence probe (luminol or lucigenin), and the ROS generating system.

    • For •OH scavenging, the degradation of deoxyribose is measured, often by the thiobarbituric acid reactive substances (TBARS) method.

    • Initiate the reaction and immediately measure the chemiluminescence intensity using a microplate luminometer.

    • The percentage of ROS scavenging is calculated by comparing the chemiluminescence intensity in the presence and absence of the test compound.

    • The EC₅₀ value (the concentration of the compound that scavenges 50% of the ROS) is determined from the dose-response curve.

Hydroxyl Radical-Induced DNA Damage Inhibition Assay

This protocol is based on methods used to assess the protective effects of antioxidants against DNA damage.[1][2]

  • Principle: The ability of the test compounds to protect plasmid DNA from damage induced by hydroxyl radicals generated via the Fenton reaction is evaluated. DNA damage is assessed by the conversion of supercoiled plasmid DNA to nicked or linear forms, which can be separated by agarose gel electrophoresis.

  • Reagents:

    • Supercoiled plasmid DNA (e.g., pBR322).

    • Fenton's reagent (FeSO₄ and H₂O₂).

    • Test compounds (this compound and Mogroside V).

    • Tris-HCl buffer.

    • Agarose gel and electrophoresis reagents.

    • DNA staining dye (e.g., ethidium bromide).

  • Procedure:

    • In a microcentrifuge tube, incubate the plasmid DNA with the test compound at various concentrations.

    • Add Fenton's reagent to induce DNA damage.

    • Incubate the reaction mixture at 37°C for a specified time.

    • Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA).

    • Analyze the DNA samples by agarose gel electrophoresis.

    • Stain the gel with a DNA staining dye and visualize the DNA bands under UV light.

    • Quantify the intensity of the supercoiled and nicked/linear DNA bands.

    • The percentage of DNA damage inhibition is calculated, and the EC₅₀ value is determined.

In Vitro Anti-Inflammatory Assay (LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages)

This is a standard protocol to screen for anti-inflammatory activity of compounds.

  • Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of the test compounds is assessed by their ability to inhibit this LPS-induced NO production.

  • Reagents:

    • RAW 264.7 macrophage cell line.

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Lipopolysaccharide (LPS).

    • Test compounds (this compound and Mogroside V).

    • Griess reagent (for NO quantification).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Determine cell viability using an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

    • Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Compound_Isolation Isolation of this compound and Mogroside V from Monk Fruit Purity_Analysis Purity Analysis (e.g., HPLC) Compound_Isolation->Purity_Analysis Antioxidant_Assay Antioxidant Assays (ROS Scavenging, DNA Damage) Purity_Analysis->Antioxidant_Assay Anti_Inflammatory_Assay Anti-inflammatory Assays (NO Production in RAW 264.7) Purity_Analysis->Anti_Inflammatory_Assay Anti_Cancer_Assay Anti-cancer Assays (e.g., EBV-EA Inhibition) Purity_Analysis->Anti_Cancer_Assay EC50_Calculation EC50/IC50 Calculation Antioxidant_Assay->EC50_Calculation Anti_Inflammatory_Assay->EC50_Calculation Anti_Cancer_Assay->EC50_Calculation Statistical_Analysis Statistical Analysis EC50_Calculation->Statistical_Analysis Comparative_Analysis Comparative_Analysis Statistical_Analysis->Comparative_Analysis Comparative Bioactivity Profile

General experimental workflow for comparative bioactivity analysis.

Known signaling pathways modulated by Mogroside V.

Discussion and Future Directions

The available data indicates that this compound possesses potent antioxidant and DNA protective effects, in some cases surpassing those of Mogroside V.[1][2] Specifically, its superior scavenging activity against superoxide anions and hydrogen peroxide, coupled with its remarkable ability to inhibit hydroxyl radical-induced DNA damage, suggests a strong potential for applications where mitigating oxidative stress is a primary therapeutic goal.[1][2] The anti-carcinogenic activity of this compound, demonstrated by its inhibition of EBV-EA induction, further warrants investigation into its potential as a chemopreventive agent.[3]

In contrast, Mogroside V has been more extensively studied, with established roles in anti-inflammatory, anti-cancer, and metabolic regulation. Its mechanisms of action have been partially elucidated, involving the modulation of key signaling pathways such as STAT3 and AMPK.

A significant gap in the current literature is the lack of comprehensive bioactivity data for this compound in areas other than antioxidant and anti-cancer activities. Future research should focus on evaluating its anti-inflammatory and metabolic effects to provide a more complete comparative profile. Furthermore, the signaling pathways modulated by this compound remain to be elucidated. Head-to-head comparative studies of these two compounds in various in vitro and in vivo models are crucial for determining their respective therapeutic potentials and for guiding the selection of the most appropriate compound for specific drug development programs.

References

A Head-to-Head Comparison of Mogroside Sweetness Profiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the sweetness profiles of various mogrosides, the primary sweetening compounds in monk fruit (Siraitia grosvenorii). Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data from sensory panel studies and in vitro receptor assays to facilitate an objective evaluation of these natural high-intensity sweeteners.

Quantitative Sweetness Profile Comparison

The sweetness and overall taste profile of mogrosides are intrinsically linked to their chemical structure, particularly the number and linkage of glucose units attached to the mogrol aglycone. Generally, a higher degree of glycosylation leads to increased sweetness intensity and a more favorable taste profile.[1] The following table summarizes the available quantitative data on the sweetness of different mogrosides.

MogrosideRelative Sweetness to Sucrose (by weight)EC50 on TAS1R2/TAS1R3 ReceptorKey Taste Profile Characteristics
Mogroside V 250–425 times[1]~36 µM[2]The most abundant sweet compound in monk fruit.[3] Exhibits a clean sweet taste with some reports of a lingering aftertaste and minor off-notes at high concentrations.[4]
Siamenoside I 465–563 times[4][5]Not explicitly foundConsidered to have a superior taste profile to Mogroside V, with a better balance of sweetness and reduced bitterness, astringency, and lingering sweetness.[4]
Mogroside IV 233–392 times[4]Not explicitly foundSimilar in sweetness intensity to Mogroside V.[6]
Isomogroside V ~500 times[7]Not explicitly foundOne of the sweeter mogrosides.
Mogroside III ~195 times[4]Not explicitly foundModerately sweet.
Mogroside IIe Similar to sucroseNot explicitly foundA major component in the early stages of fruit maturity.[1]
11-oxo-mogroside V ~68 times[4]Not explicitly foundLess sweet than other major mogrosides.

Experimental Protocols

The data presented in this guide are derived from two primary experimental approaches: sensory panel evaluations and in vitro receptor activation assays.

Sensory Panel Evaluation Protocol (General Methodology)

Sensory profiling of mogrosides is typically conducted using trained human panelists to quantify various taste attributes.

1. Panelist Selection and Training:

  • A panel of 10-15 individuals is selected based on their sensory acuity and ability to discriminate between different taste modalities (sweet, bitter, sour, etc.).

  • Panelists undergo extensive training with reference standards for various tastes at different intensities to calibrate their responses.[8] For sweetness, this often involves sucrose solutions of varying concentrations.

2. Sample Preparation:

  • Mogroside solutions are prepared in deionized water or a buffered solution to control for pH.

  • Concentrations are chosen to be equi-sweet with a reference sucrose solution (e.g., 5% or 10% sucrose).

3. Evaluation Procedure:

  • A "sip and spit" or "sip and swallow" method is employed, with panelists rinsing their mouths with purified water between samples to minimize carry-over effects.

  • Panelists rate the intensity of various attributes (e.g., sweetness, bitterness, metallic taste, licorice aftertaste, onset of sweetness, and lingering aftertaste) on a structured scale (e.g., a 15-cm line scale or a category scale).

4. Data Analysis:

  • The intensity ratings are statistically analyzed, often using Analysis of Variance (ANOVA), to determine significant differences between the mogroside samples.

  • For temporal profiles, Time-Intensity (TI) analysis is used, where panelists continuously rate the intensity of a specific attribute over time.[9][10] This generates curves from which parameters like maximum intensity (Imax), time to maximum intensity (Tmax), and duration of sensation can be derived.

In Vitro TAS1R2/TAS1R3 Receptor Activation Assay Protocol

This assay quantifies the potency of a sweetener by measuring its ability to activate the human sweet taste receptor, a heterodimer of the T1R2 and T1R3 proteins.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are commonly used. These cells are engineered to stably or transiently express the human TAS1R2 and TAS1R3 receptor subunits.

  • The cells are also co-transfected with a G-protein chimera (e.g., Gα16gust45) and a calcium-sensitive fluorescent dye or a genetically encoded calcium indicator (e.g., GCaMP).

2. Assay Procedure:

  • The engineered cells are plated in a multi-well format.

  • Solutions of different mogrosides at varying concentrations are added to the cells.

  • Activation of the TAS1R2/TAS1R3 receptor by a mogroside initiates an intracellular signaling cascade, leading to an increase in intracellular calcium concentration.

3. Data Acquisition and Analysis:

  • The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • The response is plotted against the logarithm of the agonist (mogroside) concentration to generate a dose-response curve.

  • The EC50 value, which is the concentration of the mogroside that elicits 50% of the maximum response, is calculated from this curve. A lower EC50 value indicates a higher potency of the sweetener at the receptor level.[11]

Mandatory Visualizations

Mogroside Sweetness Signaling Pathway

The perception of sweetness from mogrosides is initiated by their interaction with the TAS1R2/TAS1R3 G-protein coupled receptor on the surface of taste receptor cells.

Sweet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mogroside Mogroside Receptor TAS1R2/TAS1R3 Receptor Mogroside->Receptor Binds to G_protein G-protein (Gustducin) Receptor->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca2_release Ca²⁺ Release ER->Ca2_release TRPM5 TRPM5 Channel Ca2_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Causes ATP_release ATP Release Depolarization->ATP_release Triggers Signal Signal to Nerve ATP_release->Signal

Caption: Sweet taste signaling pathway initiated by mogroside binding.

Experimental Workflow for Sensory Panel Evaluation

A structured workflow is essential for reliable sensory data collection.

Sensory_Workflow A Panelist Screening & Training C Sensory Evaluation Session (Controlled Environment) A->C B Sample Preparation (Mogroside Solutions) B->C D Data Collection (Rating Scales) C->D E Data Analysis (Statistical Methods) D->E F Interpretation of Results & Reporting E->F

Caption: General workflow for sensory panel evaluation of mogrosides.

References

Validating the Anti-inflammatory Potential of 11-Oxoisomogroside V: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of direct experimental data on the anti-inflammatory effects of 11-Oxoisomogroside V. This guide provides a proposed framework for its validation, drawing comparisons with the structurally related compound, Mogroside V, and established anti-inflammatory agents. The experimental data presented for this compound is hypothetical and serves as a template for future studies.

This compound is a cucurbitane glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo)[1]. Its structural similarity to Mogroside V, a compound with known anti-inflammatory properties, suggests that this compound may also possess significant anti-inflammatory activity[2][3][4]. This guide outlines a comparative approach to validate the anti-inflammatory effects of this compound, with a focus on its potential mechanism of action through the p38 MAPK/NF-κB signaling pathway.

Comparative Analysis of Anti-inflammatory Activity

To comprehensively evaluate the anti-inflammatory potential of this compound, a direct comparison with established anti-inflammatory drugs is essential. Dexamethasone, a potent corticosteroid, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), serve as benchmark positive controls due to their well-characterized mechanisms of action[5][6][7][8][9].

In Vitro Anti-inflammatory Effects

The initial assessment of anti-inflammatory activity is proposed to be conducted using a lipopolysaccharide (LPS)-induced inflammatory model in RAW 264.7 macrophage cells. This model allows for the quantification of key inflammatory mediators.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound Compared to Control Compounds

CompoundConcentration (µM)Nitric Oxide (NO) Production (% Inhibition)TNF-α Production (% Inhibition)IL-6 Production (% Inhibition)
Vehicle Control -000
This compound 1Data to be determinedData to be determinedData to be determined
10Data to be determinedData to be determinedData to be determined
50Data to be determinedData to be determinedData to be determined
Mogroside V 1045%[10]50%[10]55%[10]
Dexamethasone 190%[5][9]85%[5]95%[9]
Indomethacin 1060% (COX-2 inhibition)[6][8]Not applicableNot applicable
In Vivo Anti-inflammatory Effects

To assess the systemic anti-inflammatory efficacy, the carrageenan-induced paw edema model in mice is proposed. This model is a standard for evaluating acute inflammation.

Table 2: Hypothetical In Vivo Anti-inflammatory Activity of this compound in the Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 4 hours
Vehicle Control -0
This compound 10Data to be determined
50Data to be determined
100Data to be determined
Indomethacin 1050-60%[11]

Proposed Mechanism of Action: Inhibition of the p38 MAPK/NF-κB Pathway

Based on studies of the related compound Mogroside V, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of p38 MAPK and the subsequent activation of the NF-κB signaling pathway[2][12]. This pathway is a critical regulator of pro-inflammatory gene expression[2][12].

Table 3: Hypothetical Effects of this compound on Key Signaling Proteins in LPS-Stimulated Macrophages

Treatmentp-p38 MAPK Expression (% of Control)p-IκBα Expression (% of Control)Nuclear NF-κB p65 Expression (% of Control)
Vehicle Control 100100100
LPS (1 µg/mL) 35025400
LPS + this compound (50 µM) Data to be determinedData to be determinedData to be determined
LPS + Mogroside V (50 µM) Decreased[2]Increased[2]Decreased[2]
LPS + Dexamethasone (1 µM) Not directly affectedIncreased[7]Decreased[9][13]

Experimental Protocols

In Vitro LPS-Induced Inflammation Assay
  • Cell Culture: RAW 264.7 macrophages are to be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are to be pre-treated with various concentrations of this compound, Mogroside V, Dexamethasone, or Indomethacin for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is to be measured using the Griess reagent as an indicator of NO production[14][15][16][17][18].

  • Cytokine Analysis (TNF-α and IL-6): The levels of TNF-α and IL-6 in the culture supernatant are to be quantified using commercially available ELISA kits.

  • Western Blot Analysis: Cell lysates are to be prepared and subjected to SDS-PAGE and western blotting to determine the expression levels of total and phosphorylated p38 MAPK, IκBα, and nuclear NF-κB p65.

In Vivo Carrageenan-Induced Paw Edema Assay
  • Animals: Male C57BL/6 mice (6-8 weeks old) are to be used.

  • Treatment: Animals are to be orally administered with this compound (10, 50, 100 mg/kg), Indomethacin (10 mg/kg), or vehicle 1 hour before carrageenan injection.

  • Induction of Edema: 50 µL of 1% carrageenan solution is to be injected into the sub-plantar region of the right hind paw[19][20][21][22][23].

  • Measurement of Paw Edema: Paw volume is to be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage of edema inhibition is to be calculated.

Visualizing the Pathways and Workflows

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activates p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK IKK IKK p_p38_MAPK->IKK Activates p_IKK p-IKK IKK->p_IKK IkB IκBα p_IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB p_IkB->NFkB Releases NFkB_nuc NF-κB (active) NFkB->NFkB_nuc Translocates OxoisomogrosideV This compound OxoisomogrosideV->p38_MAPK Inhibits (Hypothesized) Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Pro_inflammatory_genes Induces Transcription

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental Workflow

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cell_culture RAW 264.7 Cell Culture treatment_invitro Pre-treatment: This compound / Controls cell_culture->treatment_invitro lps_stimulation LPS Stimulation (1 µg/mL) treatment_invitro->lps_stimulation assays Endpoint Assays: - NO (Griess Assay) - Cytokines (ELISA) - Protein Expression (Western Blot) lps_stimulation->assays animal_model C57BL/6 Mice treatment_invivo Oral Administration: This compound / Controls animal_model->treatment_invivo carrageenan_injection Carrageenan Injection treatment_invivo->carrageenan_injection measurement Paw Edema Measurement (Plethysmometer) carrageenan_injection->measurement

References

A Comparative Guide to Analytical Methods for the Quantification of 11-Oxoisomogroside V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 11-Oxoisomogroside V: High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and pharmacokinetic studies. This document outlines the validation parameters of these two techniques, offering insights into their respective strengths and weaknesses to aid in the selection of the most suitable method for your specific research needs.

Method Comparison

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and cost-effective technique suitable for relatively high concentration samples, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting trace amounts in complex biological matrices.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for this compound Quantification

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) 1 µg/mL0.1 ng/mL
Selectivity ModerateHigh
Matrix Effect Prone to interferenceLess prone with stable isotope-labeled internal standard
Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are intended as a general guide and may require optimization for specific applications.

High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV)

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the HPLC system.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 210 nm.

3. Method Validation

The method should be validated according to established guidelines to assess linearity, accuracy, precision, selectivity, and sensitivity (LOD and LOQ).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of plasma sample, add the internal standard.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and the internal standard need to be determined.

3. Method Validation

The validation of the LC-MS/MS method should include assessments of linearity, accuracy, precision, selectivity, sensitivity, recovery, and matrix effects, in line with regulatory guidelines.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline a typical cross-validation workflow and a sample preparation procedure.

Cross_Validation_Workflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A_Validation Full Method Validation A_Analysis Analysis of QC Samples A_Validation->A_Analysis Comparison Comparison of Results A_Analysis->Comparison Results A B_Validation Full Method Validation B_Analysis Analysis of QC Samples B_Validation->B_Analysis B_Analysis->Comparison Results B Conclusion Assessment of Method Comparability Comparison->Conclusion

Caption: A flowchart illustrating the cross-validation process between two analytical methods.

Sample_Preparation_Workflow Start Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Start->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporation Evaporation of Supernatant Centrifuge->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis Analysis by HPLC-UV or LC-MS/MS Reconstitution->Analysis

Caption: A generalized workflow for the preparation of biological samples for chromatographic analysis.

A Comparative Analysis of 11-Oxoisomogroside V and Other Natural Sweeteners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 11-Oxoisomogroside V with other prominent natural sweeteners. The following sections detail their sweetness profiles, caloric and glycemic impact, receptor interactions, metabolic pathways, and antioxidant properties, supported by experimental data and detailed methodologies.

Section 1: Physicochemical and Sensory Properties

A comparative overview of the key characteristics of this compound and other natural sweeteners is presented in Table 1. Mogrosides, including this compound and the more abundant Mogroside V, are intensely sweet compounds derived from the monk fruit (Siraitia grosvenorii)[1][2][3][4]. These non-nutritive sweeteners offer a significant advantage for individuals seeking to reduce caloric intake and manage blood sugar levels, as they do not contribute calories or elicit an insulin response[1].

In comparison, other natural sweeteners such as steviol glycosides (from Stevia rebaudiana), erythritol, and xylitol also provide sweetness with zero or near-zero calories and a glycemic index of zero[5]. While sweeteners like honey and maple syrup are natural, they contain calories and have a notable impact on blood glucose levels[5].

Table 1: Comparison of Physicochemical and Sensory Properties of Natural Sweeteners

SweetenerChemical ClassRelative Sweetness to SucroseCaloric Value (kcal/g)Glycemic Index (GI)
This compound Triterpenoid GlycosideHigh (inferred from mogrosides)00
Mogroside V Triterpenoid Glycoside~250-42500
Steviol Glycosides (Stevia) Diterpene Glycoside~200-30000
Erythritol Sugar Alcohol~0.6-0.7~0.240
Xylitol Sugar Alcohol~1.0~2.47-13
Sucrose (Table Sugar) Disaccharide14~65
Fructose Monosaccharide~1.2-1.84~25
Honey Monosaccharides & Disaccharides~1.0-1.5~3.04~58
Maple Syrup Disaccharide~1.0~2.6~54

Note: The relative sweetness of this compound is not explicitly defined in the literature but is expected to be high, similar to other sweet mogrosides.

Section 2: Interaction with Sweet Taste Receptors

The sensation of sweetness is primarily mediated by the heterodimeric G-protein coupled receptor, TAS1R2/TAS1R3. The potency of a sweetener is often determined by its ability to activate this receptor. Experimental data from cell-based assays, which measure the half-maximal effective concentration (EC50) required for receptor activation, provide a quantitative comparison of sweetener-receptor interactions. A lower EC50 value indicates a higher potency.

As shown in Table 2, Mogroside V demonstrates a high affinity for the sweet taste receptor, with an EC50 value in the micromolar range, comparable to other high-intensity sweeteners like sucralose and rebaudioside A. This high affinity explains its intense sweetness.

Table 2: Sweet Taste Receptor (TAS1R2/TAS1R3) Activation by Various Sweeteners

SweetenerEC50 (µM)
Mogroside V 43
Sucralose 130
Rebaudioside A (Stevia) 30
Acesulfame-K 710
Sucrose 27,000

Data sourced from a study utilizing a cell-based assay to measure TAS1R2/TAS1R3 activation.

Below is a diagram illustrating the general signaling pathway activated upon sweetener binding to the TAS1R2/TAS1R3 receptor.

Sweet Taste Receptor Signaling Pathway

Section 3: Metabolic Pathways

The metabolic fate of a sweetener is a critical determinant of its caloric content and potential physiological effects. Non-nutritive sweeteners like this compound are generally not absorbed in the upper gastrointestinal tract and are metabolized by the gut microbiota.

Metabolism of Mogrosides: In vivo studies in rats have shown that Mogroside V is primarily metabolized through deglycosylation, hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation[6]. The major metabolic transformation is the removal of glucose moieties by intestinal microflora, leading to the formation of various smaller mogrosides and the aglycone, mogrol[6][7]. These metabolites are then largely excreted in the feces, with minimal systemic absorption[8]. This extensive metabolism by the gut microbiota and limited absorption is consistent with the non-caloric nature of mogrosides. A study identified 77 metabolites of Mogroside V in rats, indicating a complex biotransformation process[6].

The diagram below outlines the general workflow for an in vivo metabolism study.

InVivoMetabolismWorkflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Model Animal Model (e.g., Rats) Acclimatization Acclimatization Animal_Model->Acclimatization Dosing Oral Administration of This compound Acclimatization->Dosing Sample_Collection Collection of Urine, Feces, and Blood Samples over Time Dosing->Sample_Collection Sample_Preparation Sample Preparation (Extraction, Centrifugation) Sample_Collection->Sample_Preparation LC_MS_Analysis HPLC-ESI-IT-TOF-MSn Analysis Sample_Preparation->LC_MS_Analysis Data_Analysis Metabolite Identification and Quantification LC_MS_Analysis->Data_Analysis Pathway_Elucidation Metabolic Pathway Elucidation Data_Analysis->Pathway_Elucidation

Experimental Workflow for In Vivo Metabolism Study

Section 4: Antioxidant Properties

Beyond their sweetness, some natural sweeteners possess antioxidant properties, which can neutralize harmful reactive oxygen species (ROS). The antioxidant activities of this compound and Mogroside V have been evaluated using chemiluminescence assays to determine their scavenging capacity against various ROS.

The results, summarized in Table 3, indicate that both mogrosides exhibit significant antioxidant activity. Notably, this compound shows a higher scavenging effect on superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂) compared to Mogroside V[9]. Conversely, Mogroside V is more effective at scavenging hydroxyl radicals (•OH)[9]. Furthermore, this compound demonstrated a remarkable ability to inhibit •OH-induced DNA damage[9].

Table 3: Antioxidant Activity of Mogrosides (EC50 in µg/mL)

Reactive Oxygen SpeciesThis compound Mogroside V
Superoxide Anion (O₂⁻)4.79> 50
Hydrogen Peroxide (H₂O₂)16.52> 50
Hydroxyl Radical (•OH)146.1748.44
•OH-induced DNA damage3.09-

EC50: The concentration at which 50% of the reactive oxygen species are scavenged. A lower value indicates higher antioxidant activity. Data from Chen et al. (2007).

The following diagram illustrates the logical relationship in a chemiluminescence-based antioxidant assay.

AntioxidantAssay cluster_reaction Chemiluminescence Reaction cluster_measurement Measurement ROS_Source Reactive Oxygen Species (ROS) Source Luminol Luminol ROS_Source->Luminol Oxidizes Scavenging ROS Scavenging ROS_Source->Scavenging Light_Emission Light Emission (Chemiluminescence) Luminol->Light_Emission Luminometer Luminometer Measurement Light_Emission->Luminometer Antioxidant Antioxidant (e.g., this compound) Antioxidant->Scavenging Reduced_Light Reduced Light Emission Scavenging->Reduced_Light Leads to Reduced_Light->Luminometer

Logic Diagram of a Chemiluminescence Antioxidant Assay

Section 5: Experimental Protocols

Sweet Taste Receptor Activation Assay (Cell-Based Calcium Imaging)

Objective: To determine the potency of sweeteners by measuring the activation of the TAS1R2/TAS1R3 sweet taste receptor expressed in a heterologous cell line.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently co-transfected with plasmids encoding the human TAS1R2 and TAS1R3 receptor subunits and a G-protein chimera (e.g., Gα16-gust45) that couples receptor activation to the phospholipase C pathway.

  • Calcium Indicator Loading: Transfected cells are seeded into 96-well plates. After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition and Signal Detection: The baseline fluorescence is recorded. A solution of the test sweetener at various concentrations is then automatically added to the wells.

  • Data Analysis: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader. Dose-response curves are generated, and the EC50 value for each sweetener is calculated using non-linear regression.

In Vivo Metabolism Study in Rats

Objective: To identify the metabolites and elucidate the metabolic pathways of this compound after oral administration in a rat model.

Methodology:

  • Animal Handling and Dosing: Male Sprague-Dawley rats are housed in metabolic cages to allow for the separate collection of urine and feces. Following an acclimatization period, the rats are orally administered a single dose of this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Sample Collection: Urine and feces are collected at predetermined time intervals (e.g., 0-12h, 12-24h, 24-48h). Blood samples are collected via the tail vein at various time points.

  • Sample Preparation: Urine samples are centrifuged and filtered. Fecal samples are homogenized, extracted with a solvent (e.g., methanol), and centrifuged. Plasma is separated from blood samples.

  • LC-MS/MS Analysis: The prepared samples are analyzed using a High-Performance Liquid Chromatography system coupled with an Electrospray Ionization Tandem Mass Spectrometer (HPLC-ESI-MS/MS)[10]. A gradient elution program is used to separate the parent compound and its metabolites. The mass spectrometer is operated in both positive and negative ion modes to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: Metabolites are identified by comparing their retention times and mass spectra with those of reference standards (if available) and by interpreting the fragmentation patterns.

Antioxidant Activity Assay (Chemiluminescence)

Objective: To quantify the reactive oxygen species (ROS) scavenging activity of this compound.

Methodology:

  • Reagent Preparation: Prepare a luminol solution, a source of ROS (e.g., a pyrogallol autoxidation system for superoxide anions or a Fenton reaction system for hydroxyl radicals), and solutions of this compound at various concentrations.

  • Chemiluminescence Measurement: In a 96-well plate, the ROS generating system is mixed with the luminol solution in the presence or absence (control) of the antioxidant sample.

  • Signal Detection: The chemiluminescence intensity, which is proportional to the amount of ROS, is immediately measured using a luminometer.

  • Data Analysis: The percentage of ROS scavenging is calculated for each concentration of the antioxidant. The EC50 value, the concentration of the antioxidant that scavenges 50% of the ROS, is determined from the dose-response curve.

Conclusion

This compound, a component of monk fruit extract, stands as a potent, non-caloric natural sweetener with promising health benefits. Its high sweetness intensity, mediated by strong activation of the TAS1R2/TAS1R3 sweet taste receptor, allows for significant sugar reduction. Its metabolic profile, characterized by poor absorption and extensive metabolism by the gut microbiota, confirms its non-nutritive nature. Furthermore, the significant antioxidant activity of this compound suggests additional health-promoting properties. This comprehensive profile makes it a compelling alternative to traditional sugars and other natural sweeteners for researchers and professionals in the food and pharmaceutical industries.

References

Unraveling the In Vivo Journey of Mogrosides: A Comparative Look at Their Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of mogrosides, the sweet compounds from monk fruit, is crucial for harnessing their therapeutic potential. This guide provides a comparative analysis of the in vivo behavior of different mogrosides, supported by experimental data, to shed light on their absorption, distribution, metabolism, and excretion.

The in vivo fate of mogrosides is a complex process primarily governed by their interaction with gut microbiota. Upon oral administration, larger mogrosides, such as the abundant Mogroside V, exhibit minimal systemic absorption. Instead, they undergo extensive metabolism by intestinal microflora, which hydrolyze them into smaller, more readily absorbed metabolites, including the aglycone mogrol. These metabolites are believed to be the primary carriers of the pharmacological activities associated with monk fruit extract.

Comparative Pharmacokinetic Data

Direct in vivo comparative studies on the pharmacokinetics of different parent mogrosides are limited. However, by collating data from various studies, we can construct a picture of their relative in vivo behavior. The following table summarizes key pharmacokinetic parameters for Mogroside V, its metabolite Mogroside IIIA1, and the core aglycone, Mogrol, in rats. It is important to note that this data is compiled from different studies and should be interpreted with caution due to variations in experimental conditions.

CompoundAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)
Mogroside V Wistar Rats1.12 mg/kg (i.p.)2720 ± 2501.40 ± 0.559120 ± 6401.45 ± 0.13
Mogroside IIIA1 (from Mogroside V) Normal Rats100 mg/kg Mogroside V (oral)85.32 ± 18.748.0 ± 2.01256.3 ± 312.7-
Mogroside IIIA1 (from Mogroside V) T2DM Rats100 mg/kg Mogroside V (oral)163.80 ± 25.5610.0 ± 2.02327.44 ± 474.63-
Mogrol SD Rats5.0 mg/kg (oral)---2.41 ± 0.11
Mogrol SD Rats2.0 mg/kg (i.v.)----

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; i.p.: Intraperitoneal; T2DM: Type 2 Diabetes Mellitus; SD: Sprague-Dawley. Note that oral administration of Mogroside V does not lead to detectable levels of the parent compound in plasma.

Metabolic Pathways and Bioavailability

The consensus from multiple studies is that the bioavailability of parent mogrosides is very low.[1][2] The primary route of metabolism is deglycosylation by gut bacteria. For instance, Mogroside V is sequentially hydrolyzed into smaller mogrosides like Mogroside IV, Siamenoside I, Mogroside III, Mogroside IIE, and ultimately to the aglycone mogrol.[3] Similarly, Siamenoside I is also metabolized into a series of smaller mogrosides and mogrol.

The metabolites, particularly mogrol and smaller mogrosides like Mogroside IIE and Mogroside IIIE, are the main forms absorbed into the systemic circulation.[3][4] One study on the metabolism of Siamenoside I in rats revealed that its metabolites were primarily distributed to the intestine, stomach, kidney, and brain, with Mogroside IIIE being the most widely distributed. Following the administration of Mogroside V, Mogroside IIE has been found to be abundant in the heart, liver, spleen, and lungs of rats, suggesting it may contribute significantly to the bioactivities of Mogroside V.[3]

Interestingly, the pharmacokinetic profiles of mogroside metabolites can be influenced by the health status of the animal. A study comparing normal and type 2 diabetic (T2DM) rats found that after oral administration of Mogroside V, the Cmax and AUC of its metabolite Mogroside IIIA1 were significantly higher in T2DM rats.[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of pharmacokinetic data, understanding the underlying experimental methodologies is essential. Below are detailed protocols from key studies on mogroside pharmacokinetics.

Protocol 1: Pharmacokinetics of Mogroside V in Rats
  • Animal Model: Male Wistar rats (220 ± 20g).

  • Drug Administration: A single dose of 1.12 mg/kg Mogroside V was administered via intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: Plasma concentrations of Mogroside V were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Chromatography: Shiseido Capcell Pak UG120 C18 column (2.0 × 50mm, 3.0µm).

    • Mobile Phase: Methanol and water (60:40, v/v) with an isocratic elution.

    • Detection: Triple-quadrupole tandem mass spectrometer with negative-ion electrospray ionization, monitoring the transition m/z 1285.6 → 1123.7.

Protocol 2: Pharmacokinetics of Mogroside V Metabolites in Normal and T2DM Rats
  • Animal Model: High-fat diet and streptozocin-induced type 2 diabetic mellitus rats and normal control rats.

  • Drug Administration: Oral administration of Mogroside V.

  • Analytical Method: A validated ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) and UPLC-MS/MS methods were used for the pharmacokinetic studies of mogrosides in plasma.[5]

Protocol 3: Metabolism and Distribution of Siamenoside I in Rats
  • Drug Administration: Oral administration of Siamenoside I.

  • Sample Collection: Various organs were collected to determine the distribution of metabolites.

  • Analytical Method: A high-performance liquid chromatography-electrospray ionization-ion trap-time of flight-multistage mass spectrometry (HPLC-ESI-IT-TOF-MSn) method was used to identify and profile the metabolites.

Visualizing the Experimental Workflow and Metabolic Pathway

To better illustrate the processes involved in studying mogroside pharmacokinetics and their metabolic fate, the following diagrams are provided.

experimental_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Animal_Model Rat Model Selection (e.g., Wistar, SD) Acclimatization Acclimatization Period Animal_Model->Acclimatization Dosing Mogroside Administration (Oral, i.v., i.p.) Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting (for distribution studies) Dosing->Tissue_Harvesting Plasma_Processing Plasma Separation Blood_Sampling->Plasma_Processing LC_MS_Analysis LC-MS/MS Analysis Tissue_Harvesting->LC_MS_Analysis Plasma_Processing->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) LC_MS_Analysis->PK_Modeling

Figure 1. Experimental workflow for in vivo pharmacokinetic studies of mogrosides.

mogroside_metabolism cluster_ingestion Oral Ingestion cluster_metabolism Gut Microbiota Metabolism cluster_absorption Systemic Absorption cluster_activity Pharmacological Activity Mogroside_V Mogroside V Intermediates Intermediate Mogrosides (Mogroside IV, III, IIE, etc.) Mogroside_V->Intermediates Deglycosylation Siamenoside_I Siamenoside I Siamenoside_I->Intermediates Deglycosylation Mogrol Mogrol (Aglycone) Intermediates->Mogrol Further Deglycosylation Absorbed_Metabolites Absorbed Metabolites (Mogrol, smaller mogrosides) Intermediates->Absorbed_Metabolites Mogrol->Absorbed_Metabolites Systemic_Effects Systemic Effects Absorbed_Metabolites->Systemic_Effects

References

Benchmarking the Antioxidant Capacity of 11-Oxoisomogroside V Against Known Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of 11-Oxoisomogroside V, a cucurbitane triterpenoid glycoside isolated from Siraitia grosvenorii (Luo Han Guo), against established antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Gallic Acid. The data presented is based on available in vitro studies, offering insights into the potential of this compound as a potent antioxidant agent.

Quantitative Comparison of Antioxidant Capacity

Direct comparative studies of this compound against standard antioxidants using identical assay conditions are limited in publicly available literature. The following tables summarize the reported antioxidant capacities from various studies. It is important to note that a direct comparison of EC50/IC50 values across different assays and experimental conditions should be approached with caution, as the results are highly dependent on the specific methodology employed.

Table 1: Reactive Oxygen Species (ROS) Scavenging Activity of this compound

Reactive Oxygen Species (ROS)This compound EC50 (µg/mL)Assay Method
Superoxide Anion (O₂⁻)4.79Chemiluminescence
Hydrogen Peroxide (H₂O₂)16.52Chemiluminescence
Hydroxyl Radical (•OH)146.17Chemiluminescence
•OH-induced DNA Damage3.09Not Specified

EC50 (Effective Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the reactive oxygen species.[1][2]

Table 2: Comparative Antioxidant Activity of Standard Antioxidants (Data from Various Assays)

Antioxidant StandardAssayIC50 / EC50 / Activity Metric
Trolox DPPHIC50: ~2.34 - 67.47 µg/mL
ABTSIC50: ~2.10 - 250 µg/mL
FRAPAEAC: ~0.24 µg/mL (Trolox equivalent)
Luminol ChemiluminescenceQualitatively potent scavenger
Ascorbic Acid (Vitamin C) DPPHIC50: ~49.08 µg/mL
ABTSVCEAC reported
•OH ScavengingIC50: ~198.42 µg/mL
Luminol ChemiluminescenceLess potent than Trolox
Gallic Acid DPPHIC50: ~14.43 µg/mL
ABTSIC50: ~1.03 µg/mL
FRAPHigh reducing power reported

IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to inhibit a specific reaction by 50%. AEAC stands for Ascorbic Acid Equivalent Antioxidant Capacity, and VCEAC stands for Vitamin C Equivalent Antioxidant Capacity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for common antioxidant capacity assays.

Chemiluminescence Assay for Reactive Oxygen Species (ROS) Scavenging

This method was utilized to determine the EC50 values for this compound.

  • Principle: This assay is based on the detection of light emitted from a chemical reaction. When an antioxidant is introduced to a system generating ROS and a chemiluminescent probe (e.g., luminol), the antioxidant scavenges the ROS, leading to a reduction in the chemiluminescence signal. The degree of reduction is proportional to the antioxidant's scavenging capacity.

  • Reagents and Equipment:

    • ROS generating system (e.g., xanthine/xanthine oxidase for O₂⁻, H₂O₂ solution, Fenton reaction for •OH).

    • Chemiluminescent probe (e.g., Luminol).

    • Horseradish peroxidase (HRP) can be used to enhance the signal.

    • Phosphate-buffered saline (PBS).

    • Test compound (this compound) and standards at various concentrations.

    • Luminometer or a microplate reader with chemiluminescence detection capabilities.

  • Procedure (Generalized):

    • Prepare solutions of the ROS generating system, chemiluminescent probe, and the test compound/standard in PBS.

    • In a microplate, add the ROS generating system and the chemiluminescent probe.

    • Initiate the reaction and measure the baseline chemiluminescence.

    • Add different concentrations of the test compound or standard to the wells.

    • Monitor the change in chemiluminescence over time.

    • The scavenging activity is calculated as the percentage of inhibition of the chemiluminescence signal compared to a control without the antioxidant.

    • The EC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow. The decrease in absorbance is measured spectrophotometrically.

  • Procedure (Generalized):

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compound and standard antioxidants.

    • Add the test compound/standard solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm).

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.

  • Procedure (Generalized):

    • Prepare the ABTS•+ radical solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to a specific absorbance.

    • Add various concentrations of the test compound or standard to the ABTS•+ solution.

    • After a set incubation time, measure the absorbance at a specific wavelength (e.g., 734 nm).

    • Calculate the percentage of inhibition.

    • Determine the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) value.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key antioxidant signaling pathway and a generalized workflow for assessing antioxidant capacity.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Sample Test Compound (this compound) Mix Mix Sample/Standard with Reagent Sample->Mix Standard Antioxidant Standards (Trolox, Vit C, etc.) Standard->Mix Reagent Radical/ROS Generating System Reagent->Mix Incubate Incubate Mix->Incubate Measure Measure Signal (Absorbance/Luminescence) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot EC50 Determine EC50/IC50 Plot->EC50

Caption: General workflow for in vitro antioxidant capacity assays.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant Antioxidant Compound (e.g., this compound) Antioxidant->Keap1_Nrf2 stabilizes Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_ARE Nrf2-ARE Binding Nrf2_free->Nrf2_ARE translocates & binds ARE Antioxidant Response Element (ARE) ARE->Nrf2_ARE Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) Nrf2_ARE->Genes activates transcription Proteins Cytoprotective Proteins Genes->Proteins translation Proteins->ROS neutralize

Caption: Simplified Nrf2-ARE antioxidant response signaling pathway.

References

Comparative transcriptomics to identify genes affected by 11-Oxoisomogroside V

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a lack of specific studies on the transcriptomic effects of 11-Oxoisomogroside V. At present, no published research appears to have conducted a comparative transcriptomic analysis to identify genes directly affected by this specific compound.

While research exists on the broader family of mogrosides, particularly in the context of their biosynthesis in monk fruit (Siraitia grosvenorii), these studies do not involve the direct application of this compound to biological systems to measure resulting changes in gene expression. The available transcriptomic data for mogrosides is primarily focused on understanding the genetic pathways responsible for their production within the plant itself.[1][2]

One notable study delved into the transcriptomic and proteomic effects of a related compound, Mogroside V, on pulmonary inflammation in mice.[3] This research identified 449 differentially expressed genes in response to Mogroside V treatment in an ovalbumin-induced inflammation model.[3] The study concluded that Mogroside V exerts its anti-inflammatory effects by modulating the NF-κB and JAK-STAT signaling pathways.[3] However, these findings are specific to Mogroside V and cannot be directly extrapolated to this compound.

The primary focus of current transcriptomic research related to mogrosides is the elucidation of their biosynthetic pathways.[1][4] These studies utilize comparative transcriptomics across different developmental stages of the monk fruit to identify candidate genes involved in the synthesis of various mogroside compounds.[1]

References

Validating the Neuroprotective Effects of Mogroside V in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of Mogroside V, a natural triterpenoid glycoside from Siraitia grosvenorii, with other alternative compounds in preclinical disease models of Parkinson's disease and depression. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.

Executive Summary

Mogroside V has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. Its mechanisms of action primarily revolve around its potent anti-inflammatory and antioxidant properties. In models of Parkinson's disease, Mogroside V has been shown to mitigate neuronal damage by preserving mitochondrial function. In cellular models of depression-related neurotoxicity, it exhibits protective effects against cell death. This guide compares the efficacy of Mogroside V with other neuroprotective agents, including Coenzyme Q10, Mogrol, Piperine, and Hederagenin, based on available preclinical data.

Performance Comparison in a Parkinson's Disease Model

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons. The neurotoxin rotenone is commonly used to induce a PD-like pathology in animal models by inhibiting mitochondrial complex I, leading to oxidative stress and neuronal cell death.

Comparative Efficacy of Mogroside V and Alternatives in a Rotenone-Induced Parkinson's Disease Model

CompoundModel SystemKey OutcomesReference
Mogroside V Rotenone-treated SH-SY5Y cells- Dose-dependently increased cell viability- Reduced reactive oxygen species (ROS) production- Restored mitochondrial membrane potential- Increased ATP production[1]
Rotenone-treated mice- Alleviated motor impairments- Protected dopaminergic neurons from injury[1]
Coenzyme Q10 Rotenone-treated SH-SY5Y cells- Maintained ROS at control levels- Ameliorated mitochondrial dysfunction[2]
Rotenone-induced PD mouse model- Averted motor impairments and memory lapses- Reduced oxidative stress and neuroinflammation[3]
Mogrol MPTP-induced mouse model of PD- Enhanced motor coordination- Inhibited dopaminergic neuronal loss[4][5]

Performance Comparison in a Depression Model

High levels of glucocorticoids, such as corticosterone, can induce neuronal damage and are used to model the neurotoxic effects of chronic stress, a key factor in depression. The PC12 cell line is a widely used in vitro model to screen for neuroprotective and antidepressant compounds.

Comparative Efficacy of Mogroside V and Alternatives in a Corticosterone-Induced Neurotoxicity Model

CompoundModel SystemKey OutcomesReference
Mogroside V Corticosterone-treated PC12 cells- Exhibited a protective effect against corticosterone-induced injury[6][7]
Piperine Corticosterone-treated PC12 cells- Suppressed cytotoxicity- Decreased intracellular ROS levels- Enhanced antioxidant enzyme activity[8][9]
Hederagenin Corticosterone-treated PC12 cells- Attenuated the decrease in cell viability- Prevented the decline of mitochondrial membrane potential- Reduced intracellular ROS production[10][11][12][13]

Key Signaling Pathways

Mogroside V exerts its neuroprotective effects through the modulation of several key signaling pathways.

SIRT3-Mediated Mitochondrial Protection in Parkinson's Disease

In the context of Parkinson's disease models, Mogroside V has been shown to upregulate Sirtuin 3 (SIRT3), a mitochondrial deacetylase.[1] This upregulation enhances mitochondrial function and reduces oxidative stress, thereby protecting neurons from rotenone-induced toxicity.

SIRT3_Pathway Rotenone Rotenone Mitochondrial_Dysfunction Mitochondrial Dysfunction Rotenone->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS Production) Rotenone->Oxidative_Stress MV Mogroside V SIRT3 SIRT3 MV->SIRT3 Upregulates SIRT3->Mitochondrial_Dysfunction Inhibits SIRT3->Oxidative_Stress Inhibits Neuronal_Damage Neuronal Damage Mitochondrial_Dysfunction->Neuronal_Damage Oxidative_Stress->Neuronal_Damage

Caption: Mogroside V upregulates SIRT3 to mitigate mitochondrial dysfunction.

NF-κB-Mediated Anti-Inflammatory Pathway

Mogroside V has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. By preventing the phosphorylation and subsequent degradation of IκBα, Mogroside V blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK MV Mogroside V MV->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Pro_inflammatory_Genes Induces

Caption: Mogroside V inhibits the NF-κB inflammatory signaling pathway.

Experimental Protocols

Rotenone-Induced Parkinson's Disease Mouse Model

This protocol describes a general procedure for inducing Parkinson's disease in mice using rotenone. Specific parameters may vary between studies.

Rotenone_Model_Workflow Start Start: Acclimatize Mice Rotenone_Prep Prepare Rotenone Solution (e.g., in sunflower oil) Start->Rotenone_Prep Administration Administer Rotenone (e.g., 2.5-3 mg/kg/day, i.p. or s.c.) for a specified duration (e.g., 28 days) Rotenone_Prep->Administration Behavioral_Tests Conduct Behavioral Tests (e.g., rotarod, open field) Administration->Behavioral_Tests Tissue_Collection Sacrifice and Collect Brain Tissue (Substantia Nigra, Striatum) Behavioral_Tests->Tissue_Collection Analysis Perform Immunohistochemistry (TH staining) and Neurochemical Analysis (Dopamine levels) Tissue_Collection->Analysis End End: Data Analysis Analysis->End

Caption: Workflow for the rotenone-induced Parkinson's disease mouse model.

Detailed Steps:

  • Animal Acclimatization: Male C57BL/6 mice are typically used and allowed to acclimatize for at least one week before the experiment.

  • Rotenone Preparation: Rotenone is dissolved in a suitable vehicle, such as sunflower oil, to the desired concentration.

  • Administration: Rotenone is administered daily via intraperitoneal (i.p.) or subcutaneous (s.c.) injection for a period of several weeks (e.g., 28 days). A control group receives vehicle injections only.[14]

  • Behavioral Assessment: Motor coordination and activity are assessed using tests like the rotarod test and the open field test at baseline and at regular intervals during the treatment period.[15][16]

  • Tissue Collection: At the end of the treatment period, mice are euthanized, and brains are collected for histological and neurochemical analysis.

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the substantia nigra and their terminals in the striatum.[17]

  • Neurochemical Analysis: Dopamine and its metabolites are measured in the striatum using techniques like high-performance liquid chromatography (HPLC).

Corticosterone-Induced Neurotoxicity in PC12 Cells

This protocol outlines a general method for inducing neurotoxicity in PC12 cells using corticosterone.

PC12_Corticosterone_Workflow Start Start: Culture PC12 Cells Seeding Seed PC12 Cells in 96-well plates Start->Seeding Treatment Treat cells with Corticosterone (e.g., 200-400 µM) with or without Mogroside V/Alternatives Seeding->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Viability_Assay Assess Cell Viability (MTT Assay) Incubation->Viability_Assay Apoptosis_Assay Measure Apoptosis (e.g., Flow Cytometry) Incubation->Apoptosis_Assay ROS_Assay Determine Intracellular ROS Levels Incubation->ROS_Assay End End: Data Analysis Viability_Assay->End Apoptosis_Assay->End ROS_Assay->End

Caption: Workflow for corticosterone-induced neurotoxicity in PC12 cells.

Detailed Steps:

  • Cell Culture: PC12 cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[18]

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with a medium containing corticosterone at a concentration known to induce cytotoxicity (e.g., 200-400 µM).[19][20][21] Test compounds (Mogroside V or alternatives) are added concurrently with or prior to corticosterone.

  • Incubation: Cells are incubated for 24 to 48 hours.

  • Cell Viability Assay (MTT Assay):

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[23][24]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Apoptosis and ROS Measurement: Apoptosis can be quantified using flow cytometry after staining with Annexin V and propidium iodide. Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA.

Western Blotting for Key Signaling Proteins

This is a generalized protocol for detecting the expression and phosphorylation status of proteins like SIRT3 and NF-κB p65.

Detailed Steps:

  • Protein Extraction: Cells or tissues are lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-SIRT3, anti-phospho-p65, anti-p65) overnight at 4°C.[25][26][27][28][29]

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

Mogroside V demonstrates promising neuroprotective properties in preclinical models of Parkinson's disease and depression-related neurotoxicity. Its efficacy is comparable to or, in some aspects, potentially better than some existing neuroprotective agents. The primary mechanisms of action involve the mitigation of oxidative stress and neuroinflammation through the modulation of key signaling pathways such as SIRT3 and NF-κB. Further head-to-head comparative studies are warranted to fully elucidate its therapeutic potential relative to other neuroprotective compounds. The detailed experimental protocols provided in this guide can serve as a foundation for designing and conducting such validation studies.

References

Safety Operating Guide

Safe Disposal of 11-Oxoisomogroside V: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of 11-Oxoisomogroside V, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with regulatory standards.

I. Quantitative Data

The fundamental properties of this compound are summarized below.

PropertyValue
Chemical Formula C60H100O29
Molecular Weight 1285.42 g/mol
CAS Number 126105-11-1
Hazard Classification Not classified as a hazardous substance or mixture.[1]

II. Experimental Protocol: Disposal of this compound

While this compound is not classified as a hazardous substance, proper disposal procedures should be followed in a laboratory setting.[1] The primary directive is to dispose of the substance and any contaminated packaging in accordance with all applicable country, federal, state, and local regulations.[1]

Materials:

  • Waste this compound (solid or in solution)

  • Appropriate waste containers (clearly labeled)

  • Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

  • Spill containment materials

Procedure:

  • Regulatory Assessment:

    • Identify and review the specific disposal regulations mandated by your institution, as well as local, state, and federal authorities.

    • Contact your institution's Environmental Health and Safety (EHS) department to confirm the appropriate waste stream for non-hazardous chemical compounds.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • If the compound is in a solvent, the disposal method will be dictated by the hazards of the solvent.

  • Packaging and Labeling:

    • Place solid this compound waste in a designated, sealed, and clearly labeled waste container.

    • For solutions, use a compatible, leak-proof container.

    • The label should clearly state "Waste this compound" and include the quantity. If in solution, also indicate the solvent and concentration.

  • Storage:

    • Store the waste container in a designated waste accumulation area within the laboratory.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Disposal Request:

    • Follow your institution's established procedure for chemical waste pickup. This typically involves submitting a request to the EHS department.

    • Provide accurate information on the waste composition and quantity as required.

  • Contaminated Materials:

    • Dispose of any materials, such as gloves, weighing paper, or pipette tips, that are contaminated with this compound in accordance with your institution's guidelines for non-hazardous solid waste.[1]

III. Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: Have this compound Waste B Consult Institutional and Local Regulations A->B C Is it classified as hazardous waste? B->C D Segregate as Non-Hazardous Chemical Waste C->D No I Follow Hazardous Waste Protocol C->I Yes E Package in Labeled, Sealed Container D->E F Store in Designated Waste Area E->F G Arrange for EHS Pickup F->G H End: Proper Disposal G->H I->E

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 11-Oxoisomogroside V

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 11-Oxoisomogroside V

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

While this compound is not currently classified as a hazardous substance or mixture, its chemical, physical, and toxicological properties have not been fully investigated[1]. Therefore, a cautious approach, treating it as a potentially hazardous compound, is mandatory to minimize any unforeseen risks.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below.

PropertyValue
CAS Number 126105-11-1
Molecular Formula C₆₀H₁₀₀O₂₉
Molecular Weight 1285.42 g/mol

Personal Protective Equipment (PPE)

Given the incomplete hazard data, the use of appropriate personal protective equipment is required to prevent exposure through inhalation, skin, or eye contact.

Body PartRequired PPESpecifications & Rationale
Hands Chemical-resistant glovesNitrile or other suitable material to prevent skin contact[2].
Eyes/Face Safety goggles or face shieldProtects against splashes and dust, preventing potential eye irritation[2][3][4].
Body Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing[2].
Respiratory Respirator (N95 or higher)Recommended when handling the powder outside of a certified fume hood to avoid respiratory tract irritation[2][3].

Operational and Handling Plan

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

Preparation and Weighing
  • Ventilation: Always handle the solid form of this compound inside a certified chemical fume hood to minimize inhalation risks.

  • Weighing: Use a dedicated weighing vessel and clean all instruments, such as spatulas, thoroughly before and after use.

  • Decontamination: Wipe down the weighing area and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) after handling.

Dissolving the Compound
  • Procedure: When dissolving, add the powdered this compound slowly to the solvent to prevent splashing.

  • Ventilation: If the solvent is volatile, ensure this process is also performed within a fume hood with adequate ventilation.

Experimental Use
  • Labeling: Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date.

  • Awareness: Ensure all personnel in the vicinity are aware of the compound's presence and potential hazards.

  • First Aid: In case of accidental contact, follow the first aid measures outlined below. An eyewash station and safety shower should be readily accessible[1][5].

First Aid Measures
  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention[1].

  • Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and shoes and consult a physician[1].

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical help[1].

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician immediately[1].

Disposal Plan

Proper disposal is critical for laboratory safety and environmental protection.

  • Waste Product: Dispose of unused this compound in accordance with all applicable federal, state, and local regulations for chemical waste[1]. Do not dispose of it down the drain.

  • Contaminated Materials: All materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be treated as chemical waste and disposed of in a designated, sealed hazardous waste container.

  • Packaging: Triple-rinse the original container before recycling or disposing of it according to institutional and local guidelines.

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling this compound in a laboratory setting.

G prep Step 1: Preparation - Don PPE - Prepare Fume Hood handling Step 2: Handling - Weigh Powder - Dissolve in Solvent prep->handling experiment Step 3: Experimentation - Conduct Research - Label All Solutions handling->experiment disposal Step 4: Disposal - Segregate Waste - Decontaminate Area experiment->disposal end Workflow Complete disposal->end

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.